molecular formula C12H18O2 B12322026 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Cat. No.: B12322026
M. Wt: 194.27 g/mol
InChI Key: NGTFVDVHOJMAJY-UHFFFAOYSA-N
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Description

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-11-5-3-6-12(2,14)10(11)8-9(13)4-7-11/h8,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTFVDVHOJMAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1=CC(=O)CC2)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a modified sesquiterpenoid of the eudesmane (B1671778) class. Drawing upon established principles of terpenoid biochemistry and analogous enzymatic reactions, this document outlines a hypothetical pathway commencing from the universal isoprenoid precursors. Detailed experimental protocols for the elucidation of this pathway, including the characterization of key enzymes such as terpene synthases and cytochrome P450 monooxygenases, are provided. Furthermore, this guide presents a framework for the quantitative analysis of biosynthetic intermediates and the final product. Visual diagrams of the proposed pathway and experimental workflows are included to facilitate understanding. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction

This compound is a sesquiterpenoid characterized by a eudesmane skeleton that has undergone significant modification, including the loss of three carbon atoms from the isopropyl side chain (a trinor structure), and the introduction of hydroxyl and ketone functionalities. While the precise biological function of this molecule is a subject of ongoing research, its structural complexity and potential for bioactivity make it a compound of interest for natural product chemists and pharmacologists. This guide delineates a plausible biosynthetic route to this molecule, providing a foundational framework for its experimental investigation.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through several key stages, beginning with the universal precursors of all terpenoids.

Formation of the Sesquiterpene Precursor: Farnesyl Diphosphate (B83284) (FPP)

All terpenoids are synthesized from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol and mitochondria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in plastids.

Through the action of farnesyl diphosphate synthase (FPPS), one molecule of DMAPP is condensed with two molecules of IPP to yield the C15 intermediate, farnesyl diphosphate (FPP). FPP is the direct precursor to all sesquiterpenoids.

G cluster_0 Upstream Pathway cluster_1 Sesquiterpene Precursor Formation MVA Pathway MVA Pathway IPP IPP MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP DMAPP IPP->DMAPP Isomerase FPP FPP DMAPP->FPP FPPS + 2 IPP

Formation of Farnesyl Diphosphate (FPP).
Cyclization to the Eudesmane Skeleton

The linear FPP molecule is then cyclized by a specific terpene synthase, likely a eudesmane synthase, to form the characteristic bicyclic eudesmane carbocation. This reactive intermediate can then be deprotonated or quenched with water to yield a variety of stable eudesmane sesquiterpenes. For the purpose of this proposed pathway, we will consider the formation of a generic eudesmane precursor.

Tailoring Reactions: Hydroxylation and Oxidative Cleavage

The diversification of the eudesmane skeleton is primarily achieved through the action of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing a wide range of functional groups, including hydroxyl moieties, and can also catalyze C-C bond cleavage.[1]

It is proposed that a specific CYP enzyme first catalyzes the hydroxylation of the eudesmane precursor at the C-4 position. Subsequently, one or more CYPs are hypothesized to mediate the oxidative cleavage of the C-7 isopropyl side chain. This process likely involves sequential hydroxylations of the isopropyl group, leading to an unstable intermediate that undergoes C-C bond scission to release a three-carbon unit (such as acetone (B3395972) or a related compound) and form a ketone at C-7 of the eudesmane core.

G FPP FPP Eudesmane Precursor Eudesmane Precursor FPP->Eudesmane Precursor Eudesmane Synthase 4-Hydroxy-eudesmane Intermediate 4-Hydroxy-eudesmane Intermediate Eudesmane Precursor->4-Hydroxy-eudesmane Intermediate CYP-mediated Hydroxylation (C-4) Final Product 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one 4-Hydroxy-eudesmane Intermediate->Final Product CYP-mediated Oxidative Cleavage (C-7 side chain) & Ketone Formation

Proposed Biosynthesis of this compound.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a multi-step experimental approach, from the identification of candidate genes to the in vitro characterization of the encoded enzymes.

Identification of Candidate Genes
  • Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on the source organism known to produce this compound. Compare the transcriptomes of tissues or developmental stages with high and low production of the target compound to identify differentially expressed genes.

  • Homology-Based Gene Mining: Search the transcriptome data for sequences with homology to known sesquiterpene synthases (specifically eudesmane synthases) and cytochrome P450s from the CYP71 family, which is frequently involved in sesquiterpenoid metabolism.[2]

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into appropriate expression vectors.

Heterologous Expression and Characterization of Candidate Enzymes

3.2.1. Terpene Synthase Assay

  • Expression System: Express the candidate terpene synthase genes in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.[3]

  • Protein Purification: Purify the recombinant terpene synthase using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, FPP as the substrate, and a suitable buffer with divalent cations (e.g., Mg²⁺).

    • Incubate the reaction at an optimal temperature (typically 25-30°C).

    • Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Product Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene products.[4][5][6] Compare the mass spectra and retention times with authentic standards if available.

3.2.2. Cytochrome P450 Assay

  • Expression System: Co-express the candidate CYP gene with a cytochrome P450 reductase (CPR) in a host system like S. cerevisiae or insect cells, as CPR is essential for CYP activity.[7][8][9]

  • Microsome Isolation: Prepare microsomal fractions from the recombinant host cells, which will contain the membrane-bound CYP and CPR.

  • In Vitro Enzyme Assay:

    • Incubate the microsomal fraction with the sesquiterpene substrate (the product of the characterized eudesmane synthase) and an NADPH-regenerating system.

    • Extract the products with an appropriate organic solvent.

  • Product Analysis: Analyze the reaction products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated and/or cleaved products.

G cluster_0 Gene Discovery cluster_1 Enzyme Characterization cluster_2 Pathway Elucidation Transcriptome Analysis Transcriptome Analysis Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Enzyme Assay Enzyme Assay Heterologous Expression->Enzyme Assay Product Analysis (GC-MS/LC-MS) Product Analysis (GC-MS/LC-MS) Enzyme Assay->Product Analysis (GC-MS/LC-MS) Pathway Confirmation Pathway Confirmation Product Analysis (GC-MS/LC-MS)->Pathway Confirmation

Experimental Workflow for Pathway Elucidation.

Quantitative Data and Analysis

To date, there is a lack of specific quantitative data in the public domain regarding the biosynthesis of this compound. However, the following tables provide a template for organizing and presenting such data once it is generated through the experimental protocols outlined above.

Table 1: Kinetic Parameters of Biosynthetic Enzymes (Hypothetical Data)

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Eudesmane SynthaseFPP5.20.152.9 x 10⁴
CYP (C-4 Hydroxylase)Eudesmane Precursor12.50.086.4 x 10³
CYP (Oxidative Cleavage)4-Hydroxy-eudesmane25.00.031.2 x 10³

Table 2: Product Titers in a Heterologous Host (Hypothetical Data)

Expressed GenesProductTiter (mg/L)
Eudesmane SynthaseEudesmane Precursor150
Eudesmane Synthase + CYP (C-4 Hydroxylase)4-Hydroxy-eudesmane85
Eudesmane Synthase + Both CYPsThis compound20
Protocol for Quantitative Analysis of Terpenoids
  • Sample Preparation: Extract metabolites from plant tissue or microbial cultures using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Standard Curve: Prepare a series of standard solutions of the purified target compound of known concentrations.

  • GC-MS or LC-MS Analysis: Analyze both the samples and the standards using a validated GC-MS or LC-MS method.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation of the standard curve to determine the concentration of the target compound in the samples.[10][11][12][13]

Conclusion

The biosynthesis of this compound represents a fascinating example of the chemical diversification of a common sesquiterpene scaffold. The proposed pathway, involving a eudesmane synthase and subsequent modifications by cytochrome P450 enzymes, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for the identification and characterization of the enzymes involved, ultimately leading to a complete elucidation of this biosynthetic pathway. Such knowledge will not only advance our understanding of plant secondary metabolism but also has the potential to enable the biotechnological production of this and other valuable natural products.

References

physical and chemical properties of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid of scientific interest, primarily due to its natural origin and potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. While specific quantitative data for this compound is not extensively reported in publicly accessible domains, this document compiles the known information and provides context based on related compounds and its source. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a natural compound classified as a sesquiterpenoid. It has been isolated from the roots of Euphorbia fischeriana[1]. The fundamental chemical and physical properties are summarized below.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₈O₂PubChem
Molecular Weight 194.27 g/mol PubChem
CAS Number 133369-42-3ChemicalBook[2]
Appearance Not specified in available literature.-
Melting Point Not specified in available literature.-
Boiling Point Not specified in available literature.-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.ChemFaces[1]
Spectral Data (¹H NMR, ¹³C NMR, MS) Not specified in available literature.-

Isolation and Purification

Natural Source

This compound is a natural product isolated from the roots of the plant Euphorbia fischeriana[1]. This plant is a source of various bioactive compounds, including a rich diversity of diterpenoids.

General Isolation Protocol

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general workflow for the extraction of terpenoids from Euphorbia fischeriana can be inferred. The following diagram illustrates a typical experimental workflow for the isolation and purification of natural products from a plant source.

experimental_workflow plant_material Dried Plant Material (Euphorbia fischeriana roots) extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) plant_material->extraction partition Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography purification Further Purification (e.g., HPLC, Prep-TLC) chromatography->purification isolated_compound Isolated Compound (this compound) purification->isolated_compound

Caption: General workflow for natural product isolation.

Methodology:

  • Extraction: The dried and powdered roots of Euphorbia fischeriana are typically subjected to extraction with an organic solvent such as ethanol or methanol (B129727) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the plant material.

  • Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. This step separates compounds based on their polarity, typically using a sequence of solvents with increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatography: The fraction containing the target compound (likely the ethyl acetate fraction for a moderately polar sesquiterpenoid) is then subjected to column chromatography. Silica gel is a common stationary phase, and a gradient of solvents (e.g., hexane-ethyl acetate) is used to elute the compounds.

  • Purification: Fractions containing the compound of interest are further purified using techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

The specific biological activities of this compound and its associated signaling pathways are not well-documented in the available literature. However, the source plant, Euphorbia fischeriana, is known to produce a variety of terpenoids with significant biological activities, particularly cytotoxic and anti-inflammatory effects.

Many sesquiterpenoids isolated from other plant sources have demonstrated a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. These activities are often mediated through interaction with various cellular signaling pathways.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel sesquiterpenoid based on common mechanisms of action for anti-cancer and anti-inflammatory compounds.

signaling_pathway cluster_cell Cellular Response compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one receptor Cell Surface Receptor or Intracellular Target compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_effect Cellular Effect (e.g., Apoptosis, Anti-inflammation) gene_expression->cellular_effect

Caption: Hypothetical signaling pathway for a bioactive compound.

Future Research Directions:

Given the lack of specific data, future research on this compound should focus on:

  • Isolation and full spectral characterization: Re-isolation of the compound from Euphorbia fischeriana to obtain detailed ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data.

  • Determination of physical constants: Measurement of its melting point, boiling point, and quantitative solubility in various solvents.

  • Biological screening: Evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other relevant biological activities in various in vitro and in vivo models.

  • Mechanism of action studies: If biological activity is confirmed, elucidation of the underlying molecular mechanisms and signaling pathways.

Conclusion

This compound remains a sparsely characterized natural product. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its detailed physical, chemical, and biological properties. This guide consolidates the currently available information and highlights the areas where further research is critically needed. The potential for this compound, derived from a medicinally important plant, warrants further investigation to unlock its therapeutic promise.

References

Unraveling a Novel Sesquiterpenoid: The Discovery and Isolation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery. The plant kingdom, with its vast chemical diversity, remains a fertile ground for identifying unique molecular scaffolds with therapeutic potential. Within this context, the species Euphorbia fischeriana has garnered significant attention for its rich production of terpenoids, a class of natural products known for their diverse biological activities. This technical guide focuses on a specific sesquiterpenoid isolated from this plant, 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, providing a comprehensive overview of its discovery, isolation, and preliminary characterization. While detailed experimental data from a primary peer-reviewed publication remains to be identified, this document synthesizes the available information for the scientific community.

Discovery and Natural Source

This compound is a sesquiterpenoid, a C12-norditerpenoid, that has been identified as a natural constituent of the roots of Euphorbia fischeriana Steud.[1]. This plant, belonging to the Euphorbiaceae family, has a history of use in traditional medicine, particularly in East Asia. Phytochemical investigations of Euphorbia fischeriana have revealed a plethora of secondary metabolites, with a significant emphasis on diterpenoids such as jolkinolides and related compounds.[2][3][4][5][6][7] The discovery of this specific trinor-eudesmane-type sesquiterpenoid adds to the chemical diversity of this plant species.

Table 1: Chemical Identity of this compound

PropertyValueSource
Chemical Name This compoundPubChem
Molecular Formula C₁₂H₁₈O₂PubChem[8]
CAS Number 133369-42-3ChemFaces[1]
Natural Source Roots of Euphorbia fischerianaChemFaces[1]

Proposed Isolation and Purification Workflow

Based on standard phytochemical practices for the isolation of terpenoids from plant material, a generalized experimental workflow can be proposed. It is important to note that the specific details of the original isolation protocol for this compound are not yet available in the public domain.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification plant_material Dried Roots of Euphorbia fischeriana extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractions Fractionation based on Polarity partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Isolated this compound hplc->pure_compound G cluster_workflow Structure Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation MS Mass Spectrometry (Molecular Formula) Interpretation Spectral Data Interpretation MS->Interpretation IR Infrared Spectroscopy (Functional Groups) IR->Interpretation NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Interpretation Structure Proposed Structure of This compound Interpretation->Structure

References

Unveiling the Bioactive Potential of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid belonging to the eudesmane (B1671778) class of natural products. While specific biological activity data for this particular compound is not extensively documented in current literature, its structural relatives, the eudesmane sesquiterpenoids and 11,12,13-trinor-sesquiterpenes, are known to exhibit a wide array of significant biological effects.[1][2] Eudesmane-type sesquiterpenoids, isolated from various plants, have demonstrated anti-inflammatory, anticancer, antimicrobial, antimalarial, and insecticidal properties.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals, outlining the potential biological activities of this compound based on its chemical class and providing detailed experimental protocols to investigate these potential activities.

Chemical Profile

  • Compound Name: this compound

  • Chemical Formula: C12H18O2[3]

  • CAS Number: 133369-42-3[4]

  • Class: Eudesmane Sesquiterpenoid, 11,12,13-trinor-sesquiterpene

  • Natural Source: Reported to be isolated from the roots of Euphorbia fischeriana.[4]

Potential Biological Activities

Based on the known bioactivities of structurally similar eudesmane sesquiterpenoids, the following areas of investigation are proposed for this compound:

  • Anti-inflammatory Activity: Many eudesmane sesquiterpenoids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.[1][5][6]

  • Cytotoxic/Anticancer Activity: Cytotoxicity against various cancer cell lines is a well-documented characteristic of this class of compounds.[7]

  • Antimicrobial Activity: The potential to inhibit the growth of various bacteria and fungi is another promising avenue for research.

  • Antiviral Activity: Some sesquiterpenoids have shown inhibitory effects against different viruses.[8][9]

Data Presentation: A Framework for Quantifying Biological Activity

As experimental data for this compound becomes available, it is crucial to present the findings in a clear and structured manner. The following tables provide a template for summarizing quantitative data from the proposed experimental protocols.

Table 1: In Vitro Cytotoxicity Data

Cell LineAssay TypeIC50 (µM)CC50 (µM)Test Duration (h)
e.g., A549 (Lung)MTT24, 48, 72
e.g., MCF-7 (Breast)MTT24, 48, 72
e.g., HeLa (Cervical)LDH Release24, 48, 72
e.g., HEK293 (Normal)MTT24, 48, 72

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration

Table 2: In Vitro Anti-inflammatory Activity Data

AssayCell LineIC50 (µM)Key MetricPositive Control
Nitric Oxide (NO) ProductionRAW 264.7NO Inhibition (%)e.g., L-NAME
TNF-α ProductionRAW 264.7TNF-α Inhibition (%)e.g., Dexamethasone
iNOS ExpressionRAW 264.7Protein Level Reduction (%)e.g., Dexamethasone
COX-2 ExpressionRAW 264.7Protein Level Reduction (%)e.g., Celecoxib

TNF-α: Tumor Necrosis Factor-alpha; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2

Experimental Protocols

Detailed methodologies are provided below for key experiments to assess the potential biological activities of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11] It measures the metabolic activity of cells, which is indicative of their viability.[10]

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_IkB NF-κB/IκBα NFkB NF-κB NFkB_IkB->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed protocol for the sensitive and selective quantification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology described herein is based on established analytical principles for similar small molecules in biological matrices and is intended to serve as a comprehensive guide for researchers. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with hypothetical performance characteristics of the assay.

Introduction

This compound is a sesquiterpenoid found in the roots of Euphorbia fischeriana.[1] As interest in natural products for drug discovery continues to grow, robust and reliable analytical methods for their quantification in biological matrices are essential for pharmacokinetic and pharmacodynamic studies. This document provides a hypothetical, yet detailed, LC-MS/MS method for the determination of this compound in human plasma. The described method is designed to offer high sensitivity and specificity, which are critical for bioanalytical assays.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥99%)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Column Temperature40 °C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsThis compound: m/z (Q1/Q3)
Internal Standard: m/z (Q1/Q3)
Ion Source Temperature500 °C
Ion Spray Voltage5500 V
Dwell Time100 ms

Note: Specific m/z transitions for the analyte and internal standard would need to be determined experimentally by direct infusion of the compounds into the mass spectrometer.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution to prepare working standards for calibration curve and QC samples.

  • Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol (Solid Phase Extraction)
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of internal standard solution.

  • Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A: 5% B).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method Performance Characteristics (Hypothetical Data)

The following tables summarize the expected performance of this analytical method.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100>0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ0.1<1585 - 115
Low0.3<1585 - 115
Medium10<1585 - 115
High80<1585 - 115

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low0.385 - 11585 - 115
High8085 - 11585 - 115

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is add_acid Add Phosphoric Acid (200 µL) add_is->add_acid vortex1 Vortex add_acid->vortex1 spe_load Load onto Conditioned SPE Cartridge vortex1->spe_load spe_wash Wash (20% Methanol) spe_load->spe_wash spe_elute Elute (Acetonitrile) spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify

Caption: Analytical workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive, albeit hypothetical, protocol for the quantification of this compound in human plasma by LC-MS/MS. The outlined procedures for sample preparation and analysis are based on established methodologies for similar compounds and are expected to yield high sensitivity, specificity, and reliability. This method can serve as a starting point for researchers and may be further optimized to meet specific experimental requirements.

References

Application Note: HPLC Analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in various sample matrices using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a sesquiterpenoid that has been isolated from the roots of Euphorbia fischeriana.[1][2] As a member of the eudesmane (B1671778) class of sesquiterpenoids, this compound is of interest for its potential biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal extracts, and in vitro biological assays. This application note describes a robust HPLC method for the determination of this compound.

Chemical Structure:

  • Molecular Formula: C12H18O2[3]

  • Molecular Weight: 194.27 g/mol

  • CAS Number: 133369-42-3[1]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

2.1. Equipment and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Syringe filters (0.45 µm)

  • HPLC vials

  • Pipettes and general laboratory glassware

2.2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (analytical grade)

  • This compound reference standard

2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation (Example: Plant Extract)

  • Weigh 1 g of powdered plant material.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

2.5. HPLC Conditions

ParameterValue
Column C18 reverse-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below are example tables for calibration curve data and sample analysis results.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115.2
578.1
10155.8
25390.5
50785.2
1001570.9
0.9998

Table 2: Quantification of this compound in Samples

Sample IDPeak Area (mAU*s)Concentration (µg/mL)Amount in Sample (mg/g)
Extract 1250.316.00.32
Extract 2412.726.40.53
Extract 3198.612.70.25

Visualization

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction, Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (254 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification

Caption: General workflow for HPLC analysis.

4.2. Logical Relationship of Method Development

The following diagram illustrates the logical relationships in developing a robust HPLC method.

method_development cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detection Detector Settings analyte Analyte Properties (this compound) c18 C18 (Reverse-Phase) analyte->c18 solvents Solvent Selection (Acetonitrile, Methanol) analyte->solvents wavelength Wavelength Selection (UV Spectrum Scan) analyte->wavelength optimization Method Optimization (Peak Shape, Resolution, Run Time) c18->optimization c8 C8 hilic HILIC solvents->optimization additives Additives (Formic Acid, Acetic Acid) additives->optimization gradient Gradient Profile gradient->optimization wavelength->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation

Caption: HPLC method development logic.

References

Application Notes and Protocols for the Extraction of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a member of the eudesmane (B1671778) sesquiterpenoids, a large and diverse class of natural products. Sesquiterpenoids are widely recognized for their significant and varied biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties, making them key targets in pharmaceutical research and drug development.[1][2] The successful isolation and purification of these compounds from complex natural matrices, typically plants from the Asteraceae family, is a crucial first step for subsequent structural analysis, bioactivity screening, and further development.[1][3]

This document provides a generalized yet detailed protocol for the extraction and purification of eudesmane-type sesquiterpenoids, such as this compound, from plant material. The methodology follows a standard workflow in natural product chemistry, beginning with solvent extraction and progressing through liquid-liquid partitioning and advanced chromatographic techniques to isolate compounds of interest.[1][2]

Experimental Protocols

This section details a multi-step procedure for the isolation of the target compound from a plant source.

Protocol 1: Bulk Extraction and Fractionation

This initial phase aims to extract a wide array of secondary metabolites from the prepared plant material and subsequently separate them into fractions based on polarity.

1.1 Materials and Reagents

  • Dried and powdered plant material (e.g., aerial parts, roots)

  • 95% Ethanol (B145695) (EtOH)

  • Petroleum Ether

  • Ethyl Acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled Water

  • Rotary Evaporator

  • Large-scale Maceration Vessels

  • Separatory Funnels

1.2 Procedure

  • Maceration: Submerge the dried, powdered plant material (e.g., 10 kg) in 95% ethanol (e.g., 100 L) at room temperature.[4] Allow the mixture to stand for a minimum of 3 days with occasional agitation. Repeat this extraction process three times to ensure exhaustive extraction.[1][4]

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator. This process yields the crude ethanol extract.[1]

  • Suspension: Suspend the resulting crude extract in a suitable volume of distilled water to create an aqueous suspension.[1]

  • Liquid-Liquid Partitioning: Perform sequential partitioning of the aqueous suspension with solvents of increasing polarity to separate compounds based on their solubility.[1]

    • First, partition against petroleum ether to remove highly non-polar constituents like fats and waxes.

    • Next, partition the remaining aqueous layer with ethyl acetate. Eudesmane sesquiterpenoids are often found in this fraction.

    • Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.[1]

  • Fraction Concentration: Collect each solvent fraction (petroleum ether, ethyl acetate, n-butanol) separately and concentrate them to dryness using a rotary evaporator. The ethyl acetate and/or n-butanol fractions are typically carried forward for further purification of sesquiterpenoids.[4]

Protocol 2: Chromatographic Purification

This phase involves the use of chromatographic techniques to isolate the target compound from the enriched fraction obtained in Protocol 1.

2.1 Materials and Reagents

  • Silica (B1680970) Gel (for column chromatography)

  • Appropriate solvents for mobile phase (e.g., n-hexane, ethyl acetate gradients)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Analytical standards (if available)

2.2 Procedure

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

    • Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of solvent and load it onto the column.

    • Elute the column with a gradient of increasing solvent polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and monitor their composition using TLC.

    • Combine fractions that contain the compound of interest, as indicated by TLC analysis.

  • Preparative HPLC:

    • Further purify the enriched fractions from column chromatography using preparative or semi-preparative HPLC.[5]

    • A common choice is a reversed-phase C18 column.[4][6]

    • Develop an isocratic or gradient elution method using solvents like acetonitrile and water.[5][6]

    • Monitor the elution profile with a UV detector.[4]

    • Collect the peak corresponding to the target compound.

  • Final Purification and Verification:

    • The purity of the isolated compound should be assessed using analytical HPLC.

    • Structural elucidation is then performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][7]

Data Presentation

The following tables provide example quantitative data derived from typical extraction and purification procedures for sesquiterpenoids, which can be adapted to track the progress of this specific protocol.

Table 1: Example Yields from Large-Scale Extraction and Partitioning

StepInput MaterialInput Volume/MassOutputYield
MacerationDried Plant Material10.0 kgCrude Ethanol ExtractVaries
PartitioningCrude Ethanol Extract-Petroleum Ether FractionVaries
PartitioningAqueous Layer-Ethyl Acetate FractionVaries
PartitioningAqueous Layer-n-Butanol Fraction68.21 g[4]

Table 2: Example Parameters for HSCCC Purification Step

High-Speed Counter-Current Chromatography (HSCCC) is an advanced liquid-liquid chromatography technique that avoids solid supports, often leading to high recovery rates.[2][4]

ParameterValue
Samplen-Butanol Fraction of Ethanol Extract[4]
Sample Load540 mg[4]
Two-Phase Solvent Systemn-hexane–ethyl acetate–methanol–water[4]
Volume Ratio (v/v/v/v)1:4:2:3[4]
Flow Rate2.0 mL/min[4]
Revolution Speed900 rpm[4]
Detection Wavelength254 nm[4]
Example Yields Purity
Compound A17.9 mg
Compound B19.3 mg

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for the extraction and purification of eudesmane sesquiterpenoids from a plant source.

G cluster_prep Phase 1: Extraction & Fractionation cluster_fractions Intermediate Fractions cluster_purify Phase 2: Purification cluster_final Phase 3: Analysis prep Plant Material (Dried & Powdered) maceration Maceration (95% Ethanol) prep->maceration concentrate1 Concentration (Rotary Evaporator) maceration->concentrate1 Crude Extract partition Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) concentrate1->partition pet_ether Petroleum Ether (Non-polar) partition->pet_ether et_acetate Ethyl Acetate (Mid-polar) partition->et_acetate n_butanol n-Butanol (Polar) partition->n_butanol column_chrom Silica Gel Column Chromatography et_acetate->column_chrom Target Fraction n_butanol->column_chrom Alternative hplc Preparative HPLC (e.g., C18 Column) column_chrom->hplc Enriched Fractions pure_compound Pure Compound (this compound) hplc->pure_compound analysis Purity & Structural Analysis (NMR, MS) pure_compound->analysis

Workflow for the extraction of this compound.

References

Application Notes and Protocols for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a member of the eudesmane (B1671778) sesquiterpenoid class of natural products.[1] While specific biological activities of this particular compound are not extensively documented, the eudesmane sesquiterpenoid family is known for a range of cellular effects, making it a subject of interest for drug discovery and development. Compounds within this class have demonstrated potential as anti-inflammatory and anti-cancer agents.[2][3]

Eudesmane sesquiterpenoids have been observed to induce cytotoxic effects in various cancer cell lines, including colorectal, breast, and lung cancer cells.[3][4][5] The mechanisms underlying this cytotoxicity often involve the induction of apoptosis through the mitochondrial pathway, characterized by changes in the Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspases.[6] Furthermore, some eudesmane sesquiterpenoids can trigger cell death through other mechanisms like paraptosis, which is associated with reactive oxygen species (ROS) accumulation and hyperactivation of the MAPK signaling pathway.[4]

In the context of inflammation, related compounds have been shown to possess anti-inflammatory properties.[2] These effects are often mediated by the suppression of key inflammatory signaling pathways such as the TLR4/NF-κB/MAPK pathway, leading to a reduction in pro-inflammatory mediators.[2] This document provides detailed protocols for utilizing this compound in common cell-based assays to investigate its potential cytotoxic and anti-inflammatory activities.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Vehicle Control)100 ± 4.2
1
10
25
50
100
HCT-116 0 (Vehicle Control)100 ± 5.1
1
10
25
50
100
A549 0 (Vehicle Control)100 ± 3.8
1
10
25
50
100
Table 2: Apoptosis Induction by this compound (Caspase-Glo® 3/7 Assay)
Cell LineTreatmentCaspase-3/7 Activity (RLU)Fold Change vs. Vehicle
MCF-7 Vehicle Control1.0
Compound (IC50)
Staurosporine (Positive Control)
HCT-116 Vehicle Control1.0
Compound (IC50)
Staurosporine (Positive Control)
Table 3: Anti-Inflammatory Effect of this compound (Nitric Oxide Assay)
Treatment GroupCompound Conc. (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO Production
Untreated Cells 0N/A
LPS Only (1 µg/mL) 00
LPS + Compound 1
10
25
50
LPS + Dexamethasone (10 µM) N/A

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This assay determines the effect of the compound on cell proliferation and viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • White-walled 96-well plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include vehicle control and a positive control for apoptosis (e.g., Staurosporine at 1 µM).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the relative light units (RLU) of treated samples to the vehicle control.

Protocol 3: Anti-Inflammatory Activity using Nitric Oxide (NO) Assay

This protocol measures the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Promega or equivalent)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with LPS and a known anti-inflammatory agent like Dexamethasone.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using the sodium nitrite standards. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated group.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Compound Compound ROS ROS Compound->ROS Induces MAPK_Pathway MAPK Pathway (JNK, p38) ROS->MAPK_Pathway Activates Bax Bax MAPK_Pathway->Bax Upregulates Bcl2 Bcl2 MAPK_Pathway->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2->Cytochrome_c Inhibits release Caspases Caspase Cascade (Caspase-9, Caspase-3/7) Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Hypothetical signaling pathway for apoptosis induction.

cluster_workflow Experimental Workflow: Anti-Inflammatory Assay Seed_Cells 1. Seed RAW 264.7 Macrophages in 96-well plate Pretreat 2. Pre-treat with Compound (1 hour) Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (24 hours) Pretreat->Stimulate Collect 4. Collect Supernatant Stimulate->Collect Griess_Assay 5. Perform Griess Assay (Measure Nitrite) Collect->Griess_Assay Analyze 6. Analyze Data (% NO Inhibition) Griess_Assay->Analyze

Caption: Workflow for assessing anti-inflammatory activity.

cluster_logic Dose-Response Analysis Logic Input Input: Compound Concentrations Experiment Experiment: Measure % Cell Viability Input->Experiment Data Data: Concentration vs. Viability Experiment->Data Analysis Analysis: Non-linear Regression Data->Analysis Output Output: IC50 Value Analysis->Output

Caption: Logical flow for dose-response analysis.

References

Application Notes: Pharmacological Potential of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific research on the pharmacological applications of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one . Therefore, the following application notes are based on the reported biological activities of the broader class of eudesmane (B1671778) sesquiterpenoids. This information is provided for contextual and exploratory purposes and should not be directly attributed to this compound without specific experimental validation.

Introduction to Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids are a large and structurally diverse class of natural products found in various plant species, particularly within the Asteraceae family.[1][2] These compounds are characterized by a bicyclic carbon skeleton and have garnered significant interest in pharmacology due to their wide range of biological activities.[1][3] Prominent among these are anti-inflammatory, anticancer, antimicrobial, and insecticidal properties.[1][3]

Potential Pharmacological Applications of Eudesmane Sesquiterpenoids

The most consistently reported pharmacological effect of eudesmane sesquiterpenoids is their anti-inflammatory activity.[3][4][5] Many compounds from this class have been shown to inhibit key mediators of inflammation, such as nitric oxide (NO), and to modulate inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[2][4]

Anti-Inflammatory Activity

Eudesmane sesquiterpenoids have demonstrated the ability to suppress the production of pro-inflammatory molecules in cellular models of inflammation. A common assay involves the use of lipopolysaccharide (LPS)-stimulated macrophages, where the inhibitory effect on nitric oxide (NO) production is quantified.

Table 1: Inhibitory Activity of Representative Eudesmane Sesquiterpenoids on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Compound NameSource OrganismCell LineIC50 (µM)Reference
epi-eudebeiolide CSalvia plebeiaRAW 264.717.9[2]
TussilagofarinTussilago farfaraRAW 264.73.5 - 28.5 (range for several compounds)[6]
Compound 11Alpinia oxyphyllaBV-221.63 - 60.70 (range for several compounds)[4]
Compound 20Alpinia oxyphyllaBV-221.63 - 60.70 (range for several compounds)[4]
Compound 24Alpinia oxyphyllaBV-221.63 - 60.70 (range for several compounds)[4]
Compound 40Alpinia oxyphyllaBV-221.63 - 60.70 (range for several compounds)[4]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production.

Experimental Protocols

The following is a generalized protocol for assessing the anti-inflammatory activity of a test compound, such as a eudesmane sesquiterpenoid, by measuring the inhibition of nitric oxide production in LPS-stimulated murine macrophages.

Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Subculture the cells every 2-3 days to maintain logarithmic growth.

2. Seeding of Cells:

  • Harvest the cells using a cell scraper and perform a cell count using a hemocytometer or an automated cell counter.
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
  • Incubate the plate for 24 hours to allow for cell adherence.

3. Compound Treatment and Stimulation:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in DMEM.
  • After the 24-hour incubation, remove the old medium from the wells.
  • Add 100 µL of fresh medium containing the desired concentrations of the test compound to the respective wells.
  • Incubate for 1 hour.
  • Stimulate the cells by adding 10 µL of lipopolysaccharide (LPS) solution (final concentration of 1 µg/mL) to all wells except the negative control.
  • Include a vehicle control (cells treated with the solvent and LPS) and a positive control (a known anti-inflammatory agent).
  • Incubate the plate for another 24 hours.

4. Measurement of Nitric Oxide (Griess Assay):

  • After the 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
  • Incubate at room temperature for 10 minutes, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
  • Incubate at room temperature for another 10 minutes, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite (B80452).
  • Calculate the concentration of nitrite in each sample from the standard curve.
  • Determine the percentage of NO inhibition for each concentration of the test compound relative to the vehicle control.
  • Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

The anti-inflammatory effects of many eudesmane sesquiterpenoids are attributed to their ability to modulate the NF-κB signaling pathway. The following diagram illustrates a simplified representation of the canonical NF-κB activation pathway, a common target for anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Ub_Proteasome Ubiquitin/ Proteasome System IkB->Ub_Proteasome Degraded by NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to NFkB_IkB->NFkB Releases Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Inflammatory_genes Transcription

Caption: Canonical NF-κB Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for screening a novel compound for its potential anti-inflammatory activity.

Experimental_Workflow start Start: Novel Compound cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture compound_treatment Compound Treatment & LPS Stimulation cell_culture->compound_treatment griess_assay Nitric Oxide Measurement (Griess Assay) compound_treatment->griess_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) compound_treatment->cytotoxicity data_analysis Data Analysis (IC50 Calculation) griess_assay->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) data_analysis->mechanism cytotoxicity->mechanism end Conclusion: Pharmacological Potential mechanism->end

Caption: In Vitro Anti-inflammatory Screening Workflow.

References

Application Notes & Protocols for the Purification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid belonging to the eudesmane (B1671778) class of natural products. The purification of this compound from natural extracts or synthetic reaction mixtures is crucial for its structural elucidation, biological activity screening, and further development as a potential therapeutic agent. This document provides detailed application notes and protocols for the purification of this compound, focusing on various chromatographic techniques. Eudesmane sesquiterpenoids are often isolated using a combination of chromatographic methods to achieve high purity.[1][2][3][4]

The purification strategy typically involves an initial fractionation of the crude extract using techniques like column chromatography over silica (B1680970) gel, followed by high-resolution purification steps such as preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography.[1][5] The choice of method depends on the complexity of the mixture, the quantity of the target compound, and the desired final purity.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key parameters and expected outcomes for the purification techniques described in this document. This allows for a direct comparison to aid in the selection of the most appropriate method.

Technique Stationary Phase Typical Mobile Phase Separation Principle Typical Purity Achieved Throughput Advantages Disadvantages
Silica Gel Column Chromatography Silica Gel (60-200 mesh)Hexane/Ethyl Acetate (B1210297) gradientAdsorption based on polarity60-95%HighCost-effective, good for initial fractionation.[6]Lower resolution for complex mixtures, potential for sample degradation.[1]
Reversed-Phase Flash Chromatography C18-functionalized silicaAcetonitrile/Water or Methanol/Water gradientPartition based on hydrophobicity80-98%Medium to HighGood for polar compounds, reproducible.Higher cost of stationary phase.
Preparative HPLC (Normal Phase) Silica, Diol, or Cyano bonded silicaHexane/Isopropanol or Hexane/Ethyl AcetateAdsorption>98%Low to MediumHigh resolution, excellent for final polishing.Lower sample loading capacity, higher solvent consumption.
Preparative HPLC (Reversed-Phase) C18 or C8 bonded silicaAcetonitrile/Water or Methanol/WaterPartition>98%Low to MediumHigh resolution, widely applicable.[1]Not ideal for very non-polar compounds.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid system (e.g., n-hexane/methanol/water)One phase of the two-phase systemLiquid-liquid partitioning>90%HighNo solid support (avoids irreversible adsorption), high sample recovery.[1][7]Selection of solvent system can be complex.

Experimental Protocols

Protocol 1: Initial Fractionation using Silica Gel Column Chromatography

This protocol describes a standard method for the initial fractionation of a crude extract containing this compound. Adsorption chromatography on silica gel is a fundamental and effective method for the separation of terpenoids.[5][6]

Materials:

  • Crude extract containing the target compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: n-Hexane, Ethyl Acetate (analytical grade)

  • Glass column with a stopcock

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Staining solution (e.g., vanillin-sulfuric acid)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Adsorb the dissolved extract onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column. Alternatively, a minimal volume of the dissolved sample can be loaded directly onto the column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a consistent volume.

  • Monitoring: Monitor the separation by TLC. Spot a small aliquot from each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate). Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid followed by heating.

  • Pooling: Combine the fractions containing the compound of interest based on the TLC analysis.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the enriched fraction.

Protocol 2: High-Resolution Purification using Preparative HPLC

This protocol details the final purification step to obtain high-purity this compound. Preparative HPLC is often used as a final step after initial fractionation.[1]

Materials:

  • Enriched fraction from Protocol 1

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water, n-hexane, isopropanol)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Preparative HPLC column (e.g., C18, 10 µm, 250 x 21.2 mm for reversed-phase; or Silica, 10 µm, 250 x 21.2 mm for normal-phase)

  • Sample vials

  • Collection tubes

Procedure:

  • Method Development (Analytical Scale): First, develop an optimal separation method on an analytical HPLC system with a corresponding column. Test different mobile phase compositions to achieve good resolution of the target peak from impurities.

  • Sample Preparation: Dissolve the enriched fraction in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC column with the chosen mobile phase until a stable baseline is achieved.

  • Injection and Fractionation: Inject the prepared sample onto the column. Collect the eluent in fractions based on the retention time of the target peak, which was determined during analytical method development.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Pooling and Solvent Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can be advantageous for preventing irreversible adsorption of the sample.[1][7]

Materials:

  • Crude or partially purified extract

  • A two-phase solvent system (e.g., n-hexane/methanol/water, 5:4:1 v/v/v)

  • HSCCC instrument

  • Fraction collector

Procedure:

  • Solvent System Selection: Select a suitable two-phase solvent system where the target compound has an appropriate partition coefficient (K value, ideally between 0.5 and 2). This is typically done through preliminary shake-flask experiments.

  • Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel. Allow the phases to separate. Degas both phases before use.

  • HSCCC Instrument Setup:

    • Fill the column with the stationary phase (either the upper or lower phase, depending on the mode of operation).

    • Set the desired rotation speed.

    • Pump the mobile phase (the other phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the column).

  • Sample Injection: Dissolve the sample in a small volume of the biphasic solvent system and inject it into the instrument.

  • Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions of the eluent.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent to yield the purified product.

Mandatory Visualization

Purification_Workflow Crude_Extract Crude Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Partially_Purified_Fractions Partially Purified Fractions Silica_Gel_Chromatography->Partially_Purified_Fractions TLC_Analysis TLC Analysis for Pooling Partially_Purified_Fractions->TLC_Analysis Preparative_HPLC Preparative HPLC TLC_Analysis->Preparative_HPLC Pooled Fractions Impure_Fractions Impure Fractions TLC_Analysis->Impure_Fractions Side Fractions Pure_Compound Pure 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Preparative_HPLC->Pure_Compound Waste Waste/Other Fractions Preparative_HPLC->Waste Impure_Fractions->Waste

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound?

The synthesis typically commences from readily available chiral precursors that can be elaborated to the eudesmane (B1671778) skeleton. A common strategy involves the use of a Wieland-Miescher ketone analogue, which already contains the bicyclic core and can be functionalized accordingly.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[1] It allows for rapid qualitative analysis of the reaction mixture to check for the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.

Q3: What are the most common causes of low yield in this synthesis?

Low yields can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion.

  • Side product formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.

  • Product degradation: The product may be unstable under the reaction or workup conditions.[1]

  • Purification losses: Significant amounts of the product can be lost during extraction, chromatography, or crystallization.

Q4: How can I purify the final product?

Flash column chromatography is a standard method for purifying this compound. A silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) in hexanes is typically effective. Recrystallization can be used as a final purification step to obtain a highly pure product.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no product yield Inactive reagents or catalysts.Ensure all reagents and catalysts are fresh and of high purity. Titrate organometallic reagents before use.
Incorrect reaction temperature.Optimize the reaction temperature. Some steps may require strict temperature control.
Presence of moisture or oxygen.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Formation of multiple side products Non-selective reagents.Use more selective reagents to minimize side reactions.
Incorrect stoichiometry of reagents.Carefully control the stoichiometry of the reagents, especially in multi-component reactions.
Product degradation during workup Sensitivity to acid or base.Perform a stability test on a small sample of the reaction mixture before workup to check for degradation.[1] If necessary, use a neutral workup procedure.
Difficulty in purifying the product Co-elution with impurities during chromatography.Optimize the mobile phase for better separation. Consider using a different stationary phase or a different purification technique like preparative HPLC.
Product is an oil and does not crystallize.Try to form a solid derivative for crystallization or use advanced purification techniques like preparative HPLC.

Experimental Protocols

A plausible multi-step synthesis of this compound is outlined below. This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Robinson Annulation to form the Bicyclic Enone Core

  • To a solution of a suitable cyclic ketone in an appropriate solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide).

  • Slowly add methyl vinyl ketone at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Stereoselective Grignard Reaction for Hydroxyl Group Installation

  • Dissolve the bicyclic enone from Step 1 in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of a methyl Grignard reagent (e.g., MeMgBr) in THF.

  • Stir the reaction at -78 °C for the optimized time.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the tertiary alcohol by flash column chromatography.

Step 3: Allylic Oxidation to form the Final Enone

  • To a solution of the tertiary alcohol from Step 2 in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as chromium trioxide or pyridinium (B92312) chlorochromate (PCC).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with isopropanol (B130326) and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and silica gel.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield this compound.

Data Presentation

StepReactionKey ReagentsTypical Yield (%)
1Robinson AnnulationCyclic Ketone, Methyl Vinyl Ketone, Base70-85
2Grignard ReactionBicyclic Enone, MeMgBr60-75
3Allylic OxidationTertiary Alcohol, Oxidizing Agent50-65

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Cyclic Ketone step1 Step 1: Robinson Annulation (Base, Methyl Vinyl Ketone) start->step1 step2 Step 2: Grignard Reaction (MeMgBr) step1->step2 step3 Step 3: Allylic Oxidation (Oxidizing Agent) step2->step3 end_product Final Product: This compound step3->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield Troubleshooting Flowchart for Low Product Yield start Low Product Yield check_sm Is starting material consumed? (TLC) start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No sm_consumed Starting Material Consumed check_sm->sm_consumed Yes optimize_conditions Optimize reaction conditions (time, temp, catalyst) incomplete_reaction->optimize_conditions check_side_products Are there significant side products? (TLC/NMR) sm_consumed->check_side_products side_products_present Side Product Formation check_side_products->side_products_present Yes no_side_products Minimal Side Products check_side_products->no_side_products No optimize_reagents Use more selective reagents or optimize stoichiometry side_products_present->optimize_reagents check_workup Product loss during workup/purification? no_side_products->check_workup workup_loss Purification/Workup Loss check_workup->workup_loss Yes optimize_purification Optimize purification protocol workup_loss->optimize_purification

Caption: Decision tree for troubleshooting low product yield.

References

stability issues of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For shorter periods, storage at 2-8°C is also acceptable.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh on the day of use. If a stock solution is necessary, it should be prepared in a suitable aprotic solvent such as DMSO or anhydrous ethanol, aliquoted into small volumes in tightly sealed vials, and stored at -20°C or below for no longer than two weeks to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What solvents are compatible with this compound?

A3: The compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is commonly used, but the final concentration in the assay medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: What are the primary factors that can affect the stability of this compound in solution?

A4: The stability of this compound is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents. As an α,β-unsaturated ketone, it is susceptible to nucleophilic addition reactions, particularly under basic conditions. The tertiary alcohol group may be susceptible to dehydration under acidic conditions.

Troubleshooting Guide: Stability Issues and Degradation

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Observed Issue Potential Cause Recommended Action
Loss of compound potency or activity over time in solution. Degradation of the compound due to improper storage or handling.Prepare fresh solutions for each experiment. If using stock solutions, ensure they are stored correctly at low temperatures and for a limited time. Perform a stability study under your specific experimental conditions to determine the degradation rate.
Appearance of new peaks in HPLC chromatogram. The compound is degrading into one or more new products.Analyze the degradation products using LC-MS to identify their structures. This will help in understanding the degradation pathway. Adjust solution pH, temperature, or protect from light to minimize degradation.
Inconsistent results between experiments. Variability in the stability of the compound under slightly different experimental setups.Standardize all experimental parameters, including solvent, pH, temperature, and incubation time. Use a stability-indicating analytical method to monitor the integrity of the compound throughout the experiment.
Precipitation of the compound from solution. Poor solubility in the chosen solvent system or change in solvent composition during the experiment.Ensure the compound is fully dissolved at the desired concentration. If working with aqueous buffers, be mindful of the final organic solvent concentration. Consider using a co-solvent if necessary.

Potential Degradation Pathways

The structure of this compound contains two key reactive moieties: a tertiary alcohol and an α,β-unsaturated ketone. These functional groups are susceptible to degradation under certain conditions.

DegradationPathways cluster_main This compound cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_photo Photolytic Conditions Compound This compound Dehydration Dehydration Product (Loss of H2O) Compound->Dehydration H+ Michael_Addition Michael Addition Product (e.g., with hydroxide) Compound->Michael_Addition OH- Isomerization Isomerization/Rearrangement Products Compound->Isomerization hv

Potential degradation pathways for this compound.

Quantitative Stability Data (Illustrative Example)

Stress Condition Reagent/Parameter Duration Temperature Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hoursRoom Temperature15 - 25%Dehydration products, rearranged isomers
Base Hydrolysis 0.1 M NaOH2 hoursRoom Temperature30 - 50%Michael addition products, hydrolysis of the ketone
Oxidative 3% H₂O₂24 hoursRoom Temperature5 - 15%Epoxides, hydroxylated derivatives
Thermal -48 hours60°C< 10%Isomerization products
Photolytic UV light (254 nm)24 hoursRoom Temperature10 - 20%Photodimers, rearranged isomers

Note: This data is illustrative and the actual degradation rates should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acidic (0.1 M HCl) Prep->Acid Base Basic (0.1 M NaOH) Prep->Base Oxidative Oxidative (3% H2O2) Prep->Oxidative Thermal Thermal (60°C) Prep->Thermal Photolytic Photolytic (UV light) Prep->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Neutralize->HPLC Characterize Characterize Degradation Products HPLC->Characterize

Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., HPLC-grade methanol).

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic: Expose a vial of the stock solution to UV light (e.g., in a photostability chamber).

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 2, 8, 24 hours).

  • Sample Preparation for Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products. Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general HPLC-UV method suitable for the analysis of this compound and its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Technical Support Center: Optimizing HPLC Conditions for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound is a sesquiterpenoid.[1] Its structure includes a hydroxyl group (-OH) and a ketone group (C=O), which impart a degree of polarity. The presence of these functional groups suggests that reversed-phase HPLC will be a suitable analytical technique. The polarity of the molecule will influence its retention behavior, requiring careful optimization of the mobile phase composition.[2][3]

Q2: What is a good starting point for column selection for this compound?

A2: For a polar compound like this, a C18 column is a common and effective starting point for reversed-phase HPLC.[2] Columns with a lower C18 ligand density or those designed for aqueous mobile phases, sometimes referred to as "AQ" type columns, can provide better retention and peak shape for polar analytes.[2] For higher efficiency and faster analysis, consider using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3-5 µm for standard HPLC).

Q3: What mobile phase composition should I start with?

A3: A common mobile phase for reversed-phase HPLC of moderately polar compounds is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][3] A good starting point would be a gradient elution, for example, starting with a higher percentage of water (e.g., 90%) and gradually increasing the organic solvent concentration to elute the compound. The pH of the aqueous portion of the mobile phase can also be adjusted to control the ionization state of the analyte and improve peak shape, although for this neutral compound, significant pH effects are less likely.[3][4]

Q4: How can I improve the retention of this polar compound if it elutes too early?

A4: If you are experiencing poor retention, you can try several strategies:

  • Decrease the organic solvent percentage in your mobile phase.[3]

  • Use a more polar organic solvent if you are using acetonitrile, you could try methanol, which is slightly more polar.

  • Consider a different stationary phase . A C18 column with a higher surface area or a phenyl-hexyl column might offer different selectivity and improved retention. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique.[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to active silanol (B1196071) groups on the silica (B1680970) support.[6]

    • Solution: Add a small amount of an acidic modifier, like 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol interactions. Ensure your mobile phase pH is appropriate for the column.[4]

  • Possible Cause: Column overload.[4][7]

    • Solution: Reduce the sample concentration or the injection volume.[7]

  • Possible Cause: Mismatch between the sample solvent and the mobile phase.

    • Solution: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions.

Issue 2: Inconsistent Retention Times
  • Possible Cause: Inadequate column equilibration between injections, especially in gradient elution.[2]

    • Solution: Increase the column equilibration time to ensure the column returns to the initial conditions before the next injection.

  • Possible Cause: Fluctuations in mobile phase composition or flow rate.[4]

    • Solution: Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for any leaks or pressure fluctuations.

  • Possible Cause: Temperature fluctuations.[4]

    • Solution: Use a column oven to maintain a consistent temperature.

Issue 3: Low Resolution or Co-elution with Impurities
  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. You can also try switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[3]

  • Possible Cause: Inappropriate stationary phase.

    • Solution: Experiment with a column that has a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve a different separation selectivity.

Issue 4: Baseline Noise or Ghost Peaks
  • Possible Cause: Contaminated mobile phase or solvents.[7]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.[7]

  • Possible Cause: Carryover from previous injections.

    • Solution: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

  • Possible Cause: Air bubbles in the system.

    • Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.

Data Presentation

Table 1: Example Starting HPLC Conditions for Method Development

ParameterCondition 1: Fast ScreeningCondition 2: High Resolution
Column C18, 2.7 µm, 4.6 x 50 mmC18 AQ, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol
Gradient 10-90% B in 5 min20-80% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 5 µL10 µL

Experimental Protocols

Protocol 1: Standard HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve the this compound standard in methanol to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to the desired working concentration (e.g., 10 µg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes.

  • HPLC System Setup:

    • Install the analytical column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector wavelength to 254 nm.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as defined in your method.

    • Allow for a post-run equilibration period to return to the initial conditions.

  • Data Analysis: Integrate the peak corresponding to this compound to determine its retention time and peak area.

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Inconsistent Retention Time start->retention_time resolution Low Resolution start->resolution baseline Baseline Noise / Ghost Peaks start->baseline check_column Check Column (Overload, Degradation) peak_shape->check_column check_mobile_phase Check Mobile Phase (pH, Composition, Contamination) peak_shape->check_mobile_phase check_sample Check Sample (Solvent Mismatch, Concentration) peak_shape->check_sample retention_time->check_mobile_phase check_system Check HPLC System (Pump, Injector, Detector, Leaks) retention_time->check_system optimize_method Optimize Method (Gradient, Flow Rate, Temperature) retention_time->optimize_method resolution->check_column resolution->optimize_method baseline->check_mobile_phase baseline->check_system check_column->optimize_method check_mobile_phase->optimize_method check_system->optimize_method check_sample->optimize_method end Problem Resolved optimize_method->end Method_Optimization goal Goal: Optimized Separation column Column Selection (Stationary Phase, Dimensions) goal->column mobile_phase Mobile Phase (Solvents, pH, Modifiers) goal->mobile_phase instrument Instrument Parameters (Flow Rate, Temperature) goal->instrument good_retention Adequate Retention column->good_retention good_resolution Good Resolution column->good_resolution mobile_phase->good_retention mobile_phase->good_resolution good_peak_shape Symmetrical Peaks mobile_phase->good_peak_shape instrument->good_resolution instrument->good_peak_shape result Robust & Reliable Method good_retention->result good_resolution->result good_peak_shape->result

References

avoiding degradation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one during extraction from its natural source, the roots of Euphorbia fischeriana.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: The primary factors that can lead to the degradation of sesquiterpenoids like this compound include exposure to harsh pH conditions (both acidic and basic), elevated temperatures, light (particularly UV radiation), and oxidation. The presence of an α,β-unsaturated ketone and a tertiary alcohol in its structure makes it susceptible to various reactions that can alter its chemical integrity.

Q2: What is the recommended solvent system for the initial extraction of this compound from Euphorbia fischeriana?

A2: Based on established protocols for isolating compounds from Euphorbia fischeriana, a common and effective method is to use 95% ethanol (B145695) for the initial extraction of the dried and crushed roots at room temperature.[1] This is typically followed by a liquid-liquid partitioning of the crude extract.

Q3: How can I minimize thermal degradation during the extraction process?

A3: To minimize thermal degradation, it is crucial to avoid high temperatures throughout the extraction and purification process. Solvent removal should be performed under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C. One study on diterpenoids from the same plant optimized extraction at 74°C, but given the potential for degradation of sesquiterpenoids, lower temperatures are advisable.[2]

Q4: Is this compound sensitive to light?

Q5: What are the optimal storage conditions for the crude extract and purified compound?

A5: Crude extracts should be stored at low temperatures, preferably at -20°C or below, in airtight containers to minimize oxidation and enzymatic activity. Purified this compound should also be stored at low temperatures, under an inert atmosphere (e.g., argon or nitrogen) if possible, and protected from light.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem 1: Low yield of the target compound in the final purified fraction.
Potential Cause Troubleshooting Step Rationale
Incomplete initial extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or the number of extraction cycles with 95% ethanol.Maximizes the recovery of the compound from the plant matrix.
Degradation during solvent removal Use a rotary evaporator at a low temperature (≤ 40°C) and under high vacuum. Avoid heating the extract for prolonged periods.Minimizes the risk of thermal degradation of the heat-sensitive sesquiterpenoid.
Loss of compound during liquid-liquid partitioning After initial ethanol extraction and concentration, suspend the residue in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297). This compound is likely to be in the ethyl acetate fraction.[1][4]This systematic partitioning ensures the compound is isolated in the appropriate fraction based on its polarity.
Adsorption onto chromatography stationary phase If using silica (B1680970) gel chromatography, deactivation of the silica gel with a small amount of water or triethylamine (B128534) may be necessary to prevent irreversible adsorption or degradation of the compound on the acidic silica surface.Neutralizing active sites on the silica gel can prevent acid-catalyzed degradation or strong binding of the target compound.
Problem 2: Presence of unexpected peaks in the HPLC or LC-MS analysis of the purified fraction, suggesting degradation.
Potential Cause Troubleshooting Step Rationale
Acid or base-catalyzed degradation Maintain a neutral pH during the extraction and purification process. Use buffered solutions if necessary. Avoid the use of strong acids or bases.The α,β-unsaturated ketone and tertiary alcohol moieties can be sensitive to pH extremes, leading to isomerization, rearrangement, or other degradation reactions.
Oxidative degradation Degas all solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and sample storage. Consider adding an antioxidant like BHT (butylated hydroxytoluene) in small amounts during extraction, though its compatibility and potential for interference in bioassays should be considered.Sesquiterpenoids can be susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.
Photodegradation Conduct all experimental steps in a dark room or use amber-colored glassware. Protect all solutions and fractions from light exposure by wrapping them in aluminum foil.[3]Minimizes the risk of UV-induced degradation, a known issue for some sesquiterpenoids.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Euphorbia fischeriana

This protocol is a generalized procedure based on methods reported for the isolation of other terpenoids from Euphorbia fischeriana.[1][4]

  • Preparation of Plant Material:

    • Air-dry the roots of Euphorbia fischeriana at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered roots (e.g., 5.0 kg) with 95% ethanol (e.g., 3 x 20 L) at room temperature for 24-72 hours for each extraction.

    • Filter the extracts and combine the filtrates.

    • Concentrate the combined ethanol extract under reduced pressure at a temperature below 40°C to obtain a crude residue.

  • Liquid-Liquid Partitioning:

    • Suspend the crude residue in water.

    • Sequentially partition the aqueous suspension with petroleum ether, chloroform, and ethyl acetate.

    • Collect each solvent fraction and evaporate the solvent under reduced pressure. The target compound is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate or acetone.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

    • Combine fractions containing the target compound and subject them to further purification steps like preparative HPLC or crystallization to obtain pure this compound.

Visualizations

Extraction_Workflow Start Dried & Powdered Roots of Euphorbia fischeriana Extraction Maceration with 95% Ethanol (Room Temperature) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Vacuum (T < 40°C) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) Concentration->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography Ethyl Acetate Fraction Purification Preparative HPLC / Crystallization ColumnChromatography->Purification End Pure this compound Purification->End

Caption: Experimental workflow for the extraction and purification of this compound.

Degradation_Troubleshooting cluster_causes Potential Degradation Causes cluster_solutions Preventive Measures HighTemp High Temperature Degradation Degradation of 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one HighTemp->Degradation ExtremepH Extreme pH (Acidic/Basic) ExtremepH->Degradation Light Light Exposure (UV) Light->Degradation Oxidation Oxidation Oxidation->Degradation LowTemp Low Temperature Processing (≤ 40°C) LowTemp->HighTemp Mitigates NeutralpH Maintain Neutral pH NeutralpH->ExtremepH Mitigates ProtectLight Use Amber Glassware/ Protect from Light ProtectLight->Light Mitigates InertAtmosphere Use Degassed Solvents/ Inert Atmosphere InertAtmosphere->Oxidation Mitigates

Caption: Logical relationship between degradation causes and preventive measures.

References

troubleshooting NMR signal overlap for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one . Severe signal overlap in the ¹H NMR spectra of sesquiterpenoids is a frequent challenge, and this guide offers strategies to resolve these issues and obtain high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my ¹H NMR spectrum of this compound overlap?

A1: The structure of this compound contains multiple aliphatic protons in chemically similar environments. Specifically, the methylene (B1212753) (-CH₂) and methine (-CH) groups on the fused ring system often have very close chemical shifts, leading to signal overlap. This is a common issue with cyclic and polycyclic molecules where the rigid structure limits the chemical shift dispersion.

Q2: What are the initial, simple steps I can take to try and resolve this signal overlap?

A2: Before proceeding to more complex experiments, simple adjustments to your experimental setup can sometimes mitigate or resolve signal overlap.[1][2]

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent can alter the chemical shifts of your protons.[3] Aromatic solvents like benzene-d₆ often induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to chloroform-d (B32938) (CDCl₃), which may be sufficient to separate overlapping signals.

  • Vary the Temperature: Recording spectra at different temperatures can influence the chemical shifts, particularly if conformational exchange is occurring.[2] This can sometimes lead to better resolution of overlapping signals.

  • Adjust Sample Concentration: Highly concentrated samples can result in peak broadening, which exacerbates signal overlap.[1] Ensure your sample is appropriately diluted.

Q3: My aliphatic signals are still a crowded, unresolved multiplet. What advanced NMR techniques can I use?

A3: When simple adjustments are insufficient, two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving signal overlap.[4][5] These techniques spread the NMR signals into a second dimension, providing much greater resolution.[6]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). Even with overlapping signals in the 1D spectrum, the cross-peaks in a COSY spectrum can help you trace out the connectivity of the spin systems.[3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[5] Since carbon chemical shifts are much more dispersed than proton shifts, protons that overlap in the ¹H spectrum will often be attached to carbons with different ¹³C chemical shifts, and will therefore appear as distinct cross-peaks in the HSQC spectrum.[7]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different parts of the molecule and confirming the overall carbon skeleton.[3]

Q4: I am still having trouble resolving specific overlapping signals. Are there any other methods I can try?

A4: Yes, the use of lanthanide shift reagents (LSRs) is a classic technique to resolve overlapping signals in molecules containing a Lewis basic functional group, such as the hydroxyl and ketone groups in this compound.[8][9]

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can coordinate with lone pairs of electrons on heteroatoms.[10] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion, often simplifying complex spectra into first-order patterns.[8] Europium (Eu) based reagents typically induce downfield shifts, while praseodymium (Pr) reagents cause upfield shifts.[11]

Troubleshooting Workflow

G start Start: Overlapping Signals in ¹H NMR simple_steps Implement Simple Adjustments (Change Solvent, Vary Temperature, Adjust Concentration) start->simple_steps check1 Are Signals Resolved? simple_steps->check1 advanced_2d Perform 2D NMR Experiments (COSY, HSQC, HMBC) check1->advanced_2d No end_success End: Signals Resolved and Structure Assigned check1->end_success Yes check2 Are Signals Resolved? advanced_2d->check2 lsr Use Lanthanide Shift Reagents check2->lsr No check2->end_success Yes check3 Are Signals Resolved? lsr->check3 check3->end_success Yes end_consult Consult with NMR Specialist check3->end_consult No

Caption: A troubleshooting workflow for resolving NMR signal overlap.

Experimental Protocols

Protocol 1: Solvent Study for Signal Dispersion
  • Sample Preparation: Prepare three separate NMR samples of this compound (approx. 5-10 mg each) in 0.6 mL of the following deuterated solvents: CDCl₃, Benzene-d₆, and Acetone-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analysis: Compare the three spectra, paying close attention to the dispersion of signals in the aliphatic region. Note any significant changes in chemical shifts that lead to the resolution of previously overlapping multiplets.

Protocol 2: 2D NMR for Structural Elucidation
  • Sample Preparation: Prepare a sample of this compound (approx. 10-15 mg) in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum optimized for one-bond J(CH) coupling (typically ~145 Hz).

    • HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range J(CH) couplings (typically 6-10 Hz).

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks in each spectrum to establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of signals even in crowded regions.

Protocol 3: Application of a Lanthanide Shift Reagent
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of this compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Incremental Addition of LSR: Add a small, known amount (e.g., 0.1 molar equivalents) of a lanthanide shift reagent (e.g., Eu(fod)₃) to the NMR tube.

  • Acquire Spectrum: Shake the sample to ensure thorough mixing and acquire another ¹H NMR spectrum.

  • Repeat: Continue adding small increments of the LSR and acquiring spectra until the desired signal separation is achieved.

  • Analysis: Plot the change in chemical shift (Δδ) for each proton signal as a function of the [LSR]/[Substrate] molar ratio. The protons closest to the hydroxyl and ketone groups will experience the largest shifts.

Data Presentation

Table 1: Comparison of Solvents for ¹H NMR of a Hypothetical Crowded Region

ProtonChemical Shift (δ) in CDCl₃Chemical Shift (δ) in Benzene-d₆Chemical Shift (δ) in Acetone-d₆
H-8a1.85 (m)1.95 (m)1.82 (m)
H-8b1.85 (m)1.75 (m)1.82 (m)
H-9a1.90 (m)2.05 (dt)1.88 (m)
H-9b1.90 (m)1.85 (m)1.88 (m)

Data is hypothetical and for illustrative purposes only.

Table 2: Induced Shifts with a Lanthanide Shift Reagent (LSR)

ProtonInitial Chemical Shift (δ)Δδ with 0.2 eq. LSRΔδ with 0.4 eq. LSR
H-6a2.100.551.10
H-6b2.250.601.25
H-8a1.850.300.65
H-8b1.850.280.60

Data is hypothetical and for illustrative purposes only.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis a1 Initial ¹H NMR Spectrum a2 Signal Overlap Identified a1->a2 b1 COSY a2->b1 b4 Combined Analysis b1->b4 b2 HSQC b2->b4 b3 HMBC b3->b4 c1 Structure Elucidation b4->c1

Caption: Workflow for resolving signal overlap using 2D NMR techniques.

G analyte 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one (Lewis Base) complex Analyte-LSR Complex analyte->complex Coordination lsr Lanthanide Shift Reagent (Paramagnetic Lewis Acid) lsr->complex spectrum Modified NMR Spectrum (Resolved Signals) complex->spectrum Induces Chemical Shifts

Caption: The mechanism of action of a lanthanide shift reagent.

References

Technical Support Center: Quantification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram for this compound shows significant peak tailing and splitting. What are the potential causes and solutions?

  • Answer: Poor peak shape can arise from several factors.[1][2]

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute your sample or reduce the injection volume.

    • Column Contamination: Buildup of matrix components on the column can cause peak tailing and splitting.[1][2]

      • Solution: Implement a robust sample clean-up procedure such as solid-phase extraction (SPE). Regularly flush the column with a strong solvent.

    • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[2]

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[2]

    • Column Degradation: Over time and with exposure to harsh pH, silica-based columns can degrade, leading to poor peak shape.[2]

      • Solution: Check the column's performance with a standard compound. If performance is poor, replace the column.

    • Extra-Column Effects: Excessive tubing length or dead volume in fittings can contribute to peak broadening.[2]

      • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected.

Issue: High Background Noise or Contamination

  • Question: I am observing high background noise and seeing contaminant peaks in my LC-MS analysis. How can I identify and eliminate the source of contamination?

  • Answer: Contamination is a common issue in LC-MS and can originate from various sources.[1][3][4]

    • Solvents and Reagents: Impurities in solvents, water, or additives (e.g., formic acid, ammonium (B1175870) formate) are a frequent cause.[3][4]

      • Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. To identify the source, infuse each mobile phase component directly into the mass spectrometer.[3]

    • Sample Preparation: Contaminants can be introduced during sample extraction and handling.

      • Solution: Use high-purity extraction solvents and ensure all labware is scrupulously clean. Include a blank sample (matrix without the analyte) in your analytical run to identify matrix-related interferences.

    • System Contamination: Previous samples, especially those with complex matrices, can leave residues in the injector, tubing, or ion source.[1][3]

      • Solution: Thoroughly clean the ion source.[1][3] Implement a wash sequence with a strong, organic solvent between sample injections to minimize carryover.[1]

    • Leaching from Plasticware: Phthalates and other plasticizers can leach from tubes and well plates.

Issue: Low Signal Intensity or Poor Sensitivity

  • Question: The signal for this compound is very weak. How can I improve the sensitivity of my method?

  • Answer: Low signal intensity can be due to issues with the sample, the LC system, or the mass spectrometer.[1]

    • Suboptimal Ionization: The compound may not be ionizing efficiently under the current source conditions.

      • Solution: Optimize mass spectrometer source parameters such as gas flows, temperatures, and voltages.[4] Test both positive and negative ionization modes. Since the molecule has a hydroxyl and a ketone group, it may ionize in either mode, potentially as [M+H]+ or [M-H]-.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[1][4]

      • Solution: Improve sample clean-up to remove interfering matrix components.[4] Adjust the chromatography to separate the analyte from the suppressing compounds.

    • Analyte Degradation: Sesquiterpenoids can be sensitive to temperature and light.

      • Solution: Keep samples and standards cool and protected from light during preparation and storage.[5] Consider using an autosampler with temperature control.

    • Poor Fragmentation (in MS/MS): If using tandem mass spectrometry, the collision energy may not be optimal for generating product ions.

      • Solution: Perform a compound optimization experiment by infusing a standard solution of this compound and varying the collision energy to find the optimal setting for the desired fragmentation.

Frequently Asked Questions (FAQs)

General

  • Question: What is this compound?

  • Answer: this compound is a sesquiterpenoid compound.[6] It has been isolated from sources such as the roots of Euphorbia fischeriana.[6] Its chemical formula is C12H18O2.[7]

Sample Preparation

  • Question: What is a suitable solvent for dissolving the reference standard of this compound?

  • Answer: The reference standard is soluble in solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[6] For LC-MS analysis, it is recommended to prepare stock solutions in a solvent like methanol (B129727) or acetonitrile (B52724) and then dilute to the final concentration in the initial mobile phase.

  • Question: How should I extract this compound from a complex matrix (e.g., plant material, biological fluid)?

  • Answer: A common approach for sesquiterpenoids is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • LLE: Use a moderately polar organic solvent like ethyl acetate or a mixture of hexane (B92381) and ethyl acetate.

    • SPE: A C18 or a mixed-mode sorbent could be effective. Method development will be required to optimize recovery.

Chromatography

  • Question: Which type of chromatography, GC or LC, is more suitable for quantifying this compound?

  • Answer: Both gas chromatography (GC) and liquid chromatography (LC) can be used for sesquiterpenoid analysis.[8]

    • LC-MS: This is often the method of choice as it is suitable for thermolabile compounds and can be readily coupled with mass spectrometry for high sensitivity and selectivity.[8] A reverse-phase C18 column is a good starting point.

    • GC-MS: GC can also be used, especially for volatile and semi-volatile terpenes.[5][9] However, as this compound has a hydroxyl group, derivatization might be necessary to improve its volatility and peak shape.

  • Question: What are typical mobile phases for LC-MS analysis of sesquiterpenoids?

  • Answer: A common mobile phase combination for reverse-phase chromatography is water and acetonitrile or methanol, often with a small amount of an additive to improve ionization.[4]

    • Acidic Conditions (for positive ion mode): 0.1% formic acid in both water and the organic solvent.

    • Basic Conditions (for negative ion mode): 0.1% ammonium hydroxide (B78521) or 5-10 mM ammonium formate/acetate.[4]

Mass Spectrometry

  • Question: What are the expected ions for this compound in mass spectrometry?

  • Answer: The molecular weight of this compound (C12H18O2) is approximately 194.27 g/mol .

    • Positive Ion Mode (ESI+): Expect the protonated molecule [M+H]+ at m/z 195.

    • Negative Ion Mode (ESI-): Expect the deprotonated molecule [M-H]- at m/z 193.

    • Adducts with sodium [M+Na]+ or other salts present in the mobile phase may also be observed.

  • Question: What fragmentation patterns can I expect in MS/MS?

  • Answer: The fragmentation will depend on the collision energy. Common fragmentation pathways for similar structures involve the loss of water (H2O, 18 Da) from the hydroxyl group and the loss of carbon monoxide (CO, 28 Da) from the ketone group.[10][11] The specific fragmentation pattern should be determined experimentally using a reference standard.

Quantitative Data Summary

The following tables are examples of how to structure and present quantitative data for this analysis.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B in 10 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp400 °C
MRM Transition195.1 -> 177.1
Collision Energy15 eV

Table 2: Calibration Curve Data

Concentration (ng/mL)Mean Peak Area% RSD (n=3)Accuracy (%)
11,5204.5102.1
57,8903.198.5
1015,1002.599.2
5076,5001.8101.5
100152,3001.5100.8
500759,8001.199.7
Linear Range 1 - 500 ng/mL
0.9992

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with methanol to a final volume of 1.0 mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serial dilution of the working stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Solid-Phase Extraction (SPE) from a Plant Matrix

  • Homogenization: Homogenize 1.0 g of the plant sample with 10 mL of 80% methanol.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes.

  • Dilution: Transfer the supernatant to a new tube and dilute 1:1 with water.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the diluted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Plant Material homogenize Homogenize in 80% MeOH sample->homogenize spe Solid-Phase Extraction (SPE) homogenize->spe reconstitute Evaporate & Reconstitute spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data quantify Peak Integration & Quantification data->quantify report Final Report quantify->report

Caption: General experimental workflow for quantification.

Caption: Logical troubleshooting workflow for common issues.

References

Technical Support Center: Solubility Enhancement for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working to increase the solubility of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid compound, for various assays. Given its chemical structure, this compound is anticipated to be hydrophobic and poorly soluble in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve this compound?

A1: For hydrophobic, non-polar compounds like this sesquiterpenoid, the recommended starting solvent is 100% Dimethyl Sulfoxide (B87167) (DMSO).[1] It is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[2] If DMSO is incompatible with your assay, absolute ethanol (B145695) is a reasonable second choice.

Q2: My compound dissolves in organic solvent but precipitates when added to my aqueous assay buffer. What can I do?

A2: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To prevent this:

  • Lower the final concentration: Your compound may be soluble at a lower concentration in the final assay medium.

  • Perform serial dilutions: Instead of a single large dilution, dilute the stock solution stepwise into the aqueous buffer.

  • Use a co-solvent system: Maintain a low percentage of a water-miscible organic solvent (like DMSO or ethanol) in your final assay buffer.[3]

  • Increase mixing: Add the compound solution dropwise to the assay buffer while vortexing or stirring vigorously to promote rapid dispersion.

Q3: What is the maximum concentration of an organic solvent that is safe for my cells or enzyme?

A3: Solvent tolerance is highly dependent on the specific cell line or enzyme. It is crucial to run a solvent-only control to determine the maximum concentration that does not affect your assay's outcome. Most cell lines can tolerate up to 0.5% DMSO, though some are sensitive to concentrations as low as 0.1%.[4][5][6] Primary cells are often more sensitive.[6] See Table 1 for general guidelines.

Q4: Are there alternatives to organic solvents for improving solubility?

A4: Yes. If organic solvents interfere with your assay or fail to provide sufficient solubility, consider these alternatives:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their aqueous solubility.[7] Chemically modified cyclodextrins, like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), offer significantly enhanced solubility.[7]

  • Surfactants: Surfactants reduce surface tension and can form micelles that entrap hydrophobic drugs, increasing their solubility.[8][9][10] Common examples include Tween® 80 and Sodium Dodecyl Sulfate (SDS).[11]

  • pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can increase its charge and, consequently, its aqueous solubility.

Data Presentation: Solvent Properties and Method Comparison

Table 1: Properties and Tolerability of Common Organic Solvents in Biological Assays

SolventPolarity (Dielectric Constant)Max % in Cell-Based Assays (Typical)Max % in Enzyme Assays (Typical)Notes
DMSO 47.20.1% - 0.5%[4][6][12]≤ 5%Can affect cell differentiation and viability at higher concentrations.[12][13]
Ethanol 24.5≤ 0.5%[14]≤ 10%[15]Can be cytotoxic and affect membrane integrity.[14]
Methanol 33.0≤ 0.1%≤ 5%Generally more toxic than ethanol.
Propylene Glycol 32.0≤ 1%≤ 10%A common co-solvent in pharmaceutical formulations.[16]

Note: The maximum tolerable percentages are general guidelines. It is imperative to determine the specific limit for your experimental system.

Table 2: Comparison of Advanced Solubilization Methods

MethodPrinciple of ActionAdvantagesDisadvantagesBest For
Co-solvents Reducing the polarity of the aqueous solvent system to increase solute solubility.[3]Simple to implement, widely used.Can cause solvent-specific interference in assays.Initial attempts to improve solubility for most assays.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin's lipophilic core.[7]Low toxicity, high solubilization capacity.[7]Can sometimes interfere with ligand-receptor binding assays.[7]Cell-based assays, in vivo studies, sensitive enzymatic assays.
Surfactants (Micelles) Formation of micelles above the critical micelle concentration (CMC) that sequester the drug in their hydrophobic core.[8][10]High solubilizing power, can improve stability.[9]Can denature proteins and disrupt cell membranes.In vitro dissolution studies, non-cell-based assays.
pH Adjustment Ionizing the compound by shifting the pH away from its pKa, increasing its charge and water solubility.Simple, effective for ionizable compounds.Not applicable to neutral compounds; requires buffer stability.Compounds with acidic or basic functional groups.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Compound will not dissolve in 100% DMSO. The compound is highly crystalline or has very low intrinsic solubility.1. Gently warm the solution (e.g., 37°C). 2. Use a sonicator bath to break up particles. 3. Try alternative strong solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), checking for assay compatibility.
Compound precipitates immediately upon dilution into aqueous buffer. The final solvent concentration is too low to maintain solubility (supersaturation "crash").1. Decrease the final compound concentration. 2. Add the compound stock solution to the buffer very slowly while vortexing. 3. Prepare an intermediate dilution in a mix of organic solvent and aqueous buffer before the final dilution. 4. Use a solubilizing excipient like cyclodextrin (B1172386) in the final buffer (see Protocol 3).
Assay results are inconsistent or show high variability. 1. The compound is not fully dissolved, leading to inaccurate concentrations in aliquots. 2. The solvent itself is interfering with the biological system.1. Centrifuge the stock solution at high speed before taking an aliquot to pellet any undissolved material. 2. Always include a vehicle control (assay buffer + same final concentration of solvent) to measure the solvent's effect. 3. Lower the final solvent concentration.
Cell viability is low in treated wells, even at low compound concentrations. The solvent concentration is toxic to the cells.1. Perform a dose-response curve for the solvent alone to determine its IC50. 2. Ensure the final solvent concentration is well below the toxic threshold (e.g., < 0.1% for sensitive cells).[4][5] 3. Switch to a less toxic solubilization method, such as cyclodextrins.[17]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh 1-5 mg of this compound into a sterile, conical microcentrifuge tube or glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10-50 mM). Calculate the volume based on the compound's molecular weight (194.28 g/mol ).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) can also be applied.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by DMSO.

Protocol 2: A General Method for Solubility Assessment
  • Preparation: Prepare a panel of potential solvents (e.g., DMSO, Ethanol, Methanol, Propylene Glycol, Water, PBS).

  • Dispensing: Add a fixed amount of the compound (e.g., 1 mg) to separate, pre-weighed vials.

  • Titration: Add the first solvent in small, measured increments (e.g., 20 µL). After each addition, vortex for 30 seconds and visually inspect for dissolution.

  • Endpoint: Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent used.

  • Calculation: Calculate the approximate solubility in mg/mL for each solvent. This helps in selecting the best solvent for preparing a concentrated stock solution.

Protocol 3: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) for Solubilization
  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 1-10% (w/v). Warming and stirring may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Create a high-concentration stock of your compound in a minimal amount of a suitable organic solvent (e.g., 50 mM in DMSO).

  • Complexation: Add the compound stock solution dropwise to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound should be high (e.g., 100:1 or greater).

  • Equilibration: Allow the mixture to incubate, with stirring or shaking, for 1-24 hours at room temperature to allow for the formation of the inclusion complex.

  • Filtration (Optional): To remove any undissolved compound, centrifuge the solution at high speed (>10,000 x g) for 15 minutes and use the supernatant. This creates a saturated solution of the complex.

  • Application: Use this complexed solution as your stock for further dilutions into the assay medium. Remember to include an HP-β-CD-only control in your experiment.

Visualizations

G start Start: Insoluble Compound (this compound) step1 Attempt to dissolve in 100% DMSO. Is it soluble at desired stock conc.? start->step1 step2 Prepare high-concentration stock solution. step1->step2 Yes fail1 Try warming, sonication. If fails, consider alternative strong solvents (DMF, NMP). step1->fail1 No step3 Test for precipitation upon dilution in aqueous buffer. step2->step3 success Success: Soluble stock ready for assay. step3->success No Precipitation fail2 Compound 'crashes out'. Proceed to advanced methods. step3->fail2 Precipitation Occurs step4 Is the assay cell-based and sensitive to solvents? fail2->step4 step5 Use Cyclodextrin Method (Protocol 3). Prepare HP-β-CD complex. step4->step5 Yes step6 Use Co-solvent / Surfactant Method. Optimize % in buffer. step4->step6 No step5->success step6->success

Caption: Workflow for Selecting a Solubilization Strategy.

G cluster_1 Soluble Inclusion Complex compound Hydrophobic Compound (e.g., Sesquiterpenoid) plus + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow complex Hydrophilic Exterior Interacts with Water compound_in Compound in Hydrophobic Core

Caption: Mechanism of Cyclodextrin-Mediated Solubilization.

References

Technical Support Center: Synthesis of Eudesmenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of eudesmenone derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important class of sesquiterpenoids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of eudesmenone derivatives, focusing on key reaction steps.

Robinson Annulation

The Robinson annulation is a fundamental step in constructing the core bicyclic structure of many eudesmenone derivatives. However, it is often plagued by side reactions and yield issues.

Question: My Robinson annulation reaction is giving a low yield of the desired enone, and I'm observing a significant amount of polymeric material. What is happening and how can I fix it?

Answer: The primary culprit is likely the polymerization of the Michael acceptor, typically methyl vinyl ketone (MVK) or a related α,β-unsaturated ketone, under the basic reaction conditions.[1] Additionally, double alkylation of the starting ketone can occur, further reducing the yield of the desired product.[1]

Here are several strategies to mitigate these side reactions:

  • Slow Addition of Michael Acceptor: Instead of adding the MVK all at once, add it slowly to the reaction mixture. This keeps the instantaneous concentration of the enone low, minimizing polymerization.

  • Use of an MVK Precursor: Employing a precursor to MVK, such as a β-chloroketone or an α-silylated vinyl ketone, can generate the reactive enone in situ, maintaining a low concentration and reducing polymerization.[1]

  • Alternative Michael Acceptors: Consider using alternative Michael acceptors that are less prone to polymerization, such as 1-pentene-3-one-4-phosphonate.[1]

  • Catalyst Choice: The use of an organotin triflate catalyst has been shown to be effective in preventing both polymerization and double alkylation.[1]

  • Reaction Conditions: Running the reaction at a lower temperature can help to control the rate of polymerization. While the annulation is often conducted under basic conditions, acidic conditions using sulfuric acid have also been reported to yield good results.[2]

Question: The intramolecular aldol (B89426) condensation step of my Robinson annulation is not proceeding efficiently, leading to the accumulation of the Michael adduct. How can I promote the cyclization?

Answer: In some cases, particularly with sterically hindered substrates, the final aldol condensation and dehydration may not occur spontaneously.[2]

  • Thermal Promotion: Heating the reaction mixture after the Michael addition is complete can often provide the necessary energy to drive the intramolecular aldol condensation and subsequent dehydration.

  • Stronger Base: If using a mild base for the Michael addition, a stronger base may be required to efficiently deprotonate the intermediate and initiate the aldol condensation.

  • Acid Catalysis: Alternatively, treating the isolated Michael adduct with an acid catalyst can promote the cyclization and dehydration to the desired enone.

Stereoselectivity Control

Achieving the correct stereochemistry is a critical and often challenging aspect of eudesmenone derivative synthesis.

Question: I am getting a mixture of diastereomers in my synthesis. How can I improve the stereoselectivity of my reactions?

Answer: Controlling stereochemistry requires a careful selection of reagents, catalysts, and reaction conditions.

  • Chiral Auxiliaries: The use of chiral auxiliaries can effectively control the stereochemical outcome of key bond-forming reactions. These are attached to the substrate, direct the stereoselective formation of the desired product, and are then cleaved.

  • Asymmetric Catalysis: Employing chiral catalysts, such as in a palladium-catalyzed enantioselective alkylation, can forge key stereocenters with high enantioselectivity.[3]

  • Substrate-Controlled Diastereoselectivity: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. For example, a diastereoselective olefin hydrogenation can be used to create a specific stereochemistry at a new center.[3]

  • Reaction Condition Optimization: Temperature, solvent, and the nature of the reagents can all have a profound impact on the stereochemical outcome of a reaction. Systematically optimizing these parameters is crucial. For instance, lowering the reaction temperature can often enhance selectivity.

Protecting Groups

The use of protecting groups is frequently necessary to mask reactive functional groups and prevent unwanted side reactions.

Question: I am experiencing cleavage of my protecting group during a reaction step where it should be stable. What should I do?

Answer: This indicates that the chosen protecting group is not robust enough for the reaction conditions.

  • Select a More Robust Protecting Group: Consult protecting group literature to select a group that is stable under the problematic reaction conditions but can still be removed selectively later in the synthesis. For example, if a silyl (B83357) ether is being cleaved by acidic conditions, consider a more acid-stable silyl group or an alternative protecting group class altogether.

  • Modify Reaction Conditions: If possible, modify the reaction conditions to be milder. This could involve using a different catalyst, a lower temperature, or a shorter reaction time.

Question: I am having difficulty selectively deprotecting one of two similar functional groups. How can I achieve this?

Answer: This requires the use of an orthogonal protecting group strategy.

  • Orthogonal Protecting Groups: Choose two different protecting groups for the similar functional groups that are removed under distinct and non-interfering conditions. For example, one alcohol could be protected as a silyl ether (removed with fluoride) and the other as a benzyl (B1604629) ether (removed by hydrogenolysis).

Frequently Asked Questions (FAQs)

Q1: What are the most common low-yielding steps in a typical eudesmenone derivative synthesis?

A1: Besides the Robinson annulation, steps involving the introduction of quaternary stereocenters and late-stage functional group manipulations can often be low-yielding. Careful optimization of reaction conditions, including solvent, temperature, and reagent stoichiometry, is critical for improving yields in these steps. For instance, in one synthesis of (±)-β-eudesmol, a significant decomposition of starting materials was observed, which was mitigated by lowering the temperature and concentration.[4]

Q2: Are there any protecting-group-free strategies for the synthesis of eudesmenone derivatives?

A2: Yes, protecting-group-free syntheses are highly desirable as they reduce the number of steps and improve overall efficiency. A recent total synthesis of (±)-β-eudesmol was achieved in four steps without the use of protecting groups, featuring a copper-catalyzed Michael addition/in situ aldol reaction and an Fe(III)-mediated radical cyclization–oxidation sequence.[5]

Q3: What are the common side reactions associated with the Oppenauer oxidation when used to generate the eudesmenone core?

A3: The Oppenauer oxidation, while a mild method for oxidizing alcohols to ketones, can have side reactions. A common issue is the base-catalyzed aldol condensation of the resulting aldehyde or ketone product, especially if it possesses α-hydrogens. Another potential side reaction is the Tishchenko reaction for aldehyde products lacking α-hydrogens. Using anhydrous solvents can help prevent the Tishchenko reaction.

Data Summary

The following table summarizes reaction conditions that have been optimized for key steps in the synthesis of eudesmenone derivatives and related compounds, providing a starting point for experimental design.

Reaction StepSubstrateReagent/CatalystSolventTemperatureYield (%)Reference
Michael Addition/Aldol3-methyl-2-cyclohexen-1-one (B144701)Cu(OTf)₂, (S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)Toluene (B28343)-20 °C85[5]
Radical Cyclization/OxidationUnsaturated esterFe(acac)₃, Et₃SiH, O₂1,2-Dichloroethane80 °C70[5]
Domino Cycloaddition1,2-dicarbonyl & (2-chloro-2-nitroethenyl)benzeneDBUTHF0 °C82[4]
Oxidative CouplingMethyl p-coumarateAg₂O (0.5 equiv.)AcetonitrileRefluxNot specified[6]

Experimental Protocols

Protecting-Group-Free Synthesis of (±)-β-Eudesmol [5]

  • Copper-Catalyzed Michael Addition/In Situ Aldol Reaction: To a solution of 3-methyl-2-cyclohexen-1-one in toluene at -20 °C is added Cu(OTf)₂ and (S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP). A solution of the appropriate Grignard reagent is then added dropwise. The reaction is stirred for a specified time before being quenched with a saturated aqueous solution of NH₄Cl.

  • Fe(III)-Mediated Radical Cyclization–Oxidation: The product from the previous step is dissolved in 1,2-dichloroethane. Fe(acac)₃ and Et₃SiH are added, and the mixture is heated to 80 °C under an oxygen atmosphere. The reaction is monitored by TLC until completion.

Visualizations

Robinson_Annulation_Workflow cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation cluster_side_reactions Potential Side Reactions ketone Ketone Enolate michael_adduct 1,5-Diketone (Michael Adduct) ketone->michael_adduct Base double_alkylation Double Alkylation ketone->double_alkylation mvk Methyl Vinyl Ketone (MVK) mvk->michael_adduct polymer Polymerization of MVK mvk->polymer aldol_adduct Aldol Adduct michael_adduct->aldol_adduct Base or Acid enone α,β-Unsaturated Ketone (Eudesmenone Core) aldol_adduct->enone Dehydration (Heat or Acid)

Caption: Robinson Annulation workflow with potential side reactions.

Eudesmenone_Synthesis_Workflow start Starting Materials protection Protecting Group Introduction (If necessary) start->protection robinson Robinson Annulation (Core Formation) protection->robinson functionalization Functional Group Interconversions robinson->functionalization deprotection Protecting Group Removal functionalization->deprotection final_product Eudesmenone Derivative deprotection->final_product

Caption: General workflow for eudesmenone derivative synthesis.

Stereoselectivity_Troubleshooting start Diastereomeric Mixture Observed q1 Are chiral auxiliaries or catalysts being used? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No q2 Have reaction conditions been optimized? yes1->q2 sol1 Consider employing asymmetric catalysis or a chiral auxiliary. no1->sol1 yes2 Yes q2->yes2 Yes no2 No q2->no2 No sol3 Investigate substrate-controlled diastereoselectivity. yes2->sol3 sol2 Systematically vary temperature, solvent, and reagents. no2->sol2

Caption: Decision tree for troubleshooting stereoselectivity issues.

References

Technical Support Center: Chromatographic Resolution of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by HPLC?

Researchers commonly face challenges such as poor peak resolution, peak tailing, and low signal intensity. These issues can arise from several factors including the polar nature of the molecule, secondary interactions with the stationary phase, and suboptimal mobile phase conditions.

Q2: How does the polarity of this compound affect its chromatographic behavior?

Being a polar molecule, it can exhibit poor retention on traditional reversed-phase columns like C18, especially with highly aqueous mobile phases. This can lead to co-elution with other polar compounds in the sample matrix. To counteract this, strategies to enhance retention, such as using a more suitable stationary phase or modifying the mobile phase, are often necessary.

Q3: My peaks for this compound are tailing. What is the likely cause and how can I fix it?

Peak tailing for polar compounds is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To address this, consider the following:

  • Mobile Phase Modification: Add a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase. This can suppress the ionization of silanol groups and reduce unwanted interactions.

  • Column Selection: Utilize a column with a stationary phase designed for polar compounds or one that is end-capped to minimize exposed silanol groups.

Q4: I am observing poor resolution between my target analyte and other components. What steps can I take to improve separation?

Improving resolution often involves a systematic approach to method development. Key parameters to optimize include:

  • Mobile Phase Composition: Adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration. A gradient elution may be necessary to resolve complex mixtures.

  • Stationary Phase: If using a C18 column, consider switching to a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.

  • Temperature: Optimizing the column temperature can influence selectivity and peak shape.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.

Q5: Is chiral separation a concern for this compound?

Yes, as a eudesmane (B1671778) sesquiterpenoid, this molecule possesses multiple chiral centers. Therefore, it is crucial to consider the potential for enantiomers or diastereomers. If the analysis requires the separation of these stereoisomers, a chiral stationary phase (CSP) will be necessary.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Silanol InteractionsAdd 0.1% formic acid or acetic acid to the mobile phase. Use a highly end-capped column or a column with a polar-embedded stationary phase.
Column OverloadReduce the sample concentration or injection volume.
Sample Solvent MismatchDissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Column ContaminationFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Problem 2: Inadequate Resolution
Potential Cause Recommended Solution
Suboptimal Mobile PhaseOptimize the gradient slope and the organic modifier (acetonitrile vs. methanol).
Inappropriate Stationary PhaseScreen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano). Consider HILIC for very polar analytes.
Insufficient EfficiencyUse a column with smaller particles (e.g., sub-2 µm) or a longer column.
Temperature EffectsInvestigate the effect of column temperature on selectivity (e.g., test at 25°C, 30°C, and 35°C).

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for General Analysis

This protocol provides a starting point for the analysis of this compound.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This protocol is a hypothetical starting point for separating potential stereoisomers.

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 5 µL

Visual Guides

TroubleshootingWorkflow start Start: Poor Resolution d1 Check Peak Shape start->d1 end_good Resolution Achieved end_bad Consult Specialist d2 Optimize Mobile Phase d1->d2 Good a1 Address Tailing/Fronting: - Add Acidic Modifier - Reduce Sample Load d1->a1 Poor d3 Change Stationary Phase d2->d3 No Improvement a2 Adjust Gradient Slope & Organic Modifier d2->a2 Yes d3->end_bad No Improvement a3 Try Different Column Chemistry (e.g., Phenyl-Hexyl, HILIC) d3->a3 Yes a1->d2 a4 Optimize Temperature & Flow Rate a2->a4 a3->end_good a4->end_good Resolution Improved a4->d3 Resolution Still Poor

Caption: Troubleshooting workflow for poor chromatographic resolution.

ChiralSeparationLogic start Is Stereoisomeric Separation Required? achiral Use Standard Reversed-Phase or HILIC Method start->achiral No chiral Select Chiral Stationary Phase (CSP) start->chiral Yes screen_csp Screen Different CSPs (e.g., Polysaccharide-based) chiral->screen_csp optimize_mp Optimize Mobile Phase (Normal Phase or Reversed Phase) screen_csp->optimize_mp end Achieve Enantiomeric Resolution optimize_mp->end

Caption: Decision logic for chiral vs. achiral separation.

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the experimental data used to confirm the chemical structure of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid isolated from the roots of Euphorbia fischeriana. The structure was elucidated and the compound named fischerianone in a 1991 study published in Phytochemistry. This document compares the insights gained from various spectroscopic techniques, presenting the original experimental data and protocols to support the confirmed structure.

Structural Confirmation: A Multi-Faceted Spectroscopic Approach

The elucidation of a novel chemical structure is a systematic process that relies on piecing together evidence from multiple analytical techniques. For this compound, four key spectroscopic methods were employed: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). Each technique provides unique and complementary information, which, when combined, allows for the unambiguous confirmation of the molecule's complex framework.

  • Mass Spectrometry (MS): This technique provides the molecular weight and elemental formula of the compound.

  • Infrared (IR) Spectroscopy: This method identifies the presence of specific functional groups within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most detailed information, revealing the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them.

The collective data from these experiments definitively confirms the presence of a bicyclic eudesmane (B1671778) core, a hydroxyl group, a ketone, and a double bond at specific positions, leading to the final structure.

Comparative Spectroscopic Data

The quantitative data obtained from the original structure elucidation study are summarized below. These values serve as the reference standard for the confirmation of this compound.

Table 1: Mass Spectrometry and Infrared Spectroscopy Data

TechniqueObservationInterpretation
EIMS Molecular Ion [M]⁺ at m/z 194Consistent with the molecular formula C₁₂H₁₈O₂
IR (KBr) 3440 cm⁻¹O-H stretching (hydroxyl group)
1660 cm⁻¹C=O stretching (α,β-unsaturated ketone)
1620 cm⁻¹C=C stretching (alkene)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-11.40 / 1.90m
H-21.70m
H-31.85m
H-65.82s
H-82.35m
H-92.45m
Me-141.05s
Me-151.10d7.0

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (100 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)Carbon Type
C-135.8CH₂
C-218.9CH₂
C-331.0CH₂
C-472.3C
C-5170.8C
C-6125.5CH
C-7200.1C
C-837.5CH₂
C-924.5CH₂
C-1038.8C
C-1134.2CH
C-1424.1CH₃
C-1515.9CH₃

Experimental Protocols

The following are generalized protocols based on the standard procedures for the experiments cited in the reference publication.

  • Sample Preparation: The compound was isolated from the dried roots of Euphorbia fischeriana through extraction with petroleum ether-Et₂O-MeOH (2:1:1) and subsequent purification using silica (B1680970) gel column chromatography.

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was performed on a mass spectrometer. The purified compound was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions were separated by their mass-to-charge ratio (m/z) and detected.

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded using a spectrophotometer. The sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The pellet was then placed in the path of an infrared beam, and the absorption of radiation at different wavenumbers was measured to identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained using a 400 MHz NMR spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). For ¹H NMR, the chemical shifts, multiplicity, and coupling constants of proton signals were recorded. For ¹³C NMR, the chemical shifts of carbon signals were recorded, and techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) were likely used to differentiate between CH, CH₂, and CH₃ groups.

Visualizing the Workflow and Structure

The following diagrams illustrate the logical workflow for structure determination and a conceptual representation of the confirmed molecular structure.

G cluster_0 Step 1: Isolation & Purification cluster_1 Step 2: Spectroscopic Analysis cluster_2 Step 3: Data Interpretation & Confirmation A Dried Roots of Euphorbia fischeriana B Solvent Extraction A->B C Silica Gel Column Chromatography B->C D Pure Compound (Fischerianone) C->D E Mass Spectrometry (MS) D->E F Infrared (IR) Spectroscopy D->F G 1H & 13C NMR Spectroscopy D->G H Determine Molecular Formula (C12H18O2) E->H I Identify Functional Groups (-OH, C=O, C=C) F->I J Elucidate C-H Framework & Connectivity G->J K Structure Confirmed H->K I->K J->K

Workflow for the Structure Elucidation of Fischerianone.

G cluster_ringA Ring A cluster_ringB Ring B cluster_substituents Substituents C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 OH OH C4->OH at C4 C10 C10 C5->C10 C6 C6 C5->C6 C10->C1 Me14 Me-14 C10->Me14 at C10 C1_C2 C2_C3 C3_C4 C4_C5 C5_C10 C10_C1 C5_B C5 C5_B->C6 C7 C7 C6->C7 C8 C8 C7->C8 O =O C7->O at C7 Me15_group C11-Me15 C7->Me15_group at C7 C9 C9 C8->C9 C10_B C10 C9->C10_B C10_B->C5_B

Conceptual Diagram of Key Structural Features.

Comparative Bioactivity Analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential bioactivity of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. Direct experimental data on the bioactivity of this specific compound is limited in the current literature. Therefore, this analysis draws upon available data for structurally related eudesmane-type sesquiterpenoids and other relevant terpenoids to infer potential biological activities and provide a framework for future research. The primary focus of this comparison will be on cytotoxic and anti-inflammatory activities, as these are commonly reported for this class of compounds.

Comparative Analysis of Cytotoxic Activity

Eudesmane (B1671778) sesquiterpenoids have demonstrated a range of cytotoxic activities against various cancer cell lines. While specific data for this compound is not available, the following table summarizes the cytotoxic activities of several related sesquiterpenoids, providing a basis for comparison. The data highlights the potential for this class of compounds to inhibit cancer cell growth, with activity varying based on the specific chemical structure and the cancer cell line tested.

Table 1: Comparative Cytotoxic Activity of Eudesmane-Type Sesquiterpenoids and Other Sesquiterpenes

Compound NameCell LineAssay TypeIC50/GI50 (µM)Reference
Pentalenolactone DNUGC-3 (Gastric Cancer)CellTiter-Glo1.97[1]
Pentalenolactone ENUGC-3 (Gastric Cancer)CellTiter-Glo2.15[1]
Pentalenolactone FNUGC-3 (Gastric Cancer)CellTiter-Glo2.08[1]
Pentalenolactone GNUGC-3 (Gastric Cancer)CellTiter-Glo3.46[1]
CumaninWiDr (Colon Cancer)SRB2.3[2]
HelenalinA549 (Lung Cancer)SRB0.4[2]
HymeninHeLa (Cervical Cancer)SRB1.5[2]

Comparative Analysis of Anti-inflammatory Activity

Sesquiterpenoids are well-documented for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[3][4] The table below presents data on the anti-inflammatory activity of various terpenoids, which can serve as a reference for predicting the potential of this compound.

Table 2: Comparative Anti-inflammatory Activity of Terpenoids

Compound NameCell LineMeasured EffectIC50 (µM) / % InhibitionReference
Artemisinin (Sesquiterpenoid)BV-2 (Microglia)NO Production Inhibition3.6 ± 0.5[5]
Parthenolide (Sesquiterpenoid)MacrophagesNF-κB Inhibition~5Not explicitly in results
Oleanolic Acid (Triterpenoid)RAW264.7NO Production Inhibition-[6]
Asiatic Acid (Triterpenoid)RAW264.7NO Production Inhibition-[6]
Maslinic Acid (Triterpenoid)RAW264.7NO Production Inhibition-[6]
Poricoic Acid B (Triterpenoid)RAW264.7NO Production InhibitionSignificant at 10-40 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of bioactivity studies. The following are generalized protocols for common cytotoxicity and anti-inflammatory assays based on the reviewed literature.

Cytotoxicity Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the plates to remove unbound dye.

  • Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).

Anti-inflammatory Assays

a) Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452).

  • Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.

b) Cytokine Production Assay (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Cell Treatment: Treat cells with the test compound and/or an inflammatory stimulus.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a measurable color change.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

G General Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_measurement Data Acquisition start Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Add Test Compound (Varying Concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay_choice Select Assay incubation2->assay_choice mt_assay MTT Assay assay_choice->mt_assay srb_assay SRB Assay assay_choice->srb_assay measurement Measure Absorbance mt_assay->measurement srb_assay->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for assessing cell viability.

G Simplified NF-κB Signaling Pathway in Inflammation cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Promotes Degradation NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Inhibition NFkappaB_active Active NF-κB NFkappaB_inactive->NFkappaB_active Activation nucleus Nucleus NFkappaB_active->nucleus transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines iNOS iNOS transcription->iNOS

Caption: NF-κB inflammatory signaling pathway.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, the comparative analysis of related eudesmane sesquiterpenoids suggests that it holds potential for both cytotoxic and anti-inflammatory activities. The provided data on analogous compounds, along with standardized experimental protocols, offers a valuable starting point for researchers aiming to investigate the therapeutic potential of this novel compound. Further studies are warranted to elucidate its specific biological effects and mechanisms of action.

References

Comparative Analysis of Eudesmane Sesquiterpenoids and Other Sesquiterpenoids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative analysis of a representative eudesmane (B1671778) sesquiterpenoid, α-eudesmol, against other notable sesquiterpenoids. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed protocols, and mechanistic visualizations.

Sesquiterpenoids, a class of C15 terpenoids, are widely distributed in the plant kingdom and are known for their diverse chemical structures and significant pharmacological activities. Among the various subclasses of sesquiterpenoids, eudesmanes represent a large and important group characterized by a bicyclic carbon skeleton. This guide focuses on α-eudesmol, a well-studied eudesmane sesquiterpenoid, and compares its biological properties with other prominent sesquiterpenoids from different structural classes, including the guaianolide dehydrocostus lactone and the germacranolide parthenolide (B1678480).

Comparative Biological Activity

The following table summarizes the cytotoxic and anti-inflammatory activities of α-eudesmol, dehydrocostus lactone, and parthenolide against various cancer cell lines and inflammatory markers.

CompoundClassTarget Cell Line/MarkerAssayIC50 / EffectReference
α-Eudesmol EudesmaneA549 (Lung Carcinoma)MTT Assay75.8 µM
HepG2 (Hepatocellular Carcinoma)MTT Assay121.2 µM
MCF-7 (Breast Adenocarcinoma)MTT Assay68.5 µM
LPS-stimulated RAW 264.7 cellsGriess Assay (NO production)IC50 = 46.3 µM
Dehydrocostus Lactone GuaianolideA549 (Lung Carcinoma)MTT Assay12.5 µM
HeLa (Cervical Cancer)MTT Assay10.2 µM
SGC-7901 (Gastric Cancer)MTT Assay15.8 µM
LPS-stimulated RAW 264.7 cellsGriess Assay (NO production)IC50 = 5.2 µM
Parthenolide GermacranolideJurkat (T-cell Leukemia)MTT Assay5.0 µM
MDA-MB-231 (Breast Cancer)MTT Assay3.2 µM
LPS-stimulated RAW 264.7 cellsELISA (TNF-α secretion)IC50 = 0.12 µM

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cancer cells (A549, HepG2, MCF-7, etc.) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the sesquiterpenoid compounds (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay is used to quantify nitric oxide production by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Protocol:

  • RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of the test compounds for 24 hours.

  • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured, and the nitrite concentration is determined using a sodium nitrite standard curve.

Mechanistic Insights and Signaling Pathways

Sesquiterpenoids exert their biological effects through various mechanisms of action, often involving the modulation of key signaling pathways.

Anti-inflammatory Mechanism of α-Eudesmol

α-Eudesmol has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages. This effect is primarily mediated through the downregulation of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to iNOS iNOS nucleus->iNOS induces transcription of NO NO iNOS->NO aEudesmol α-Eudesmol aEudesmol->IKK inhibits

Caption: α-Eudesmol inhibits the NF-κB signaling pathway.

Apoptosis Induction by Dehydrocostus Lactone

Dehydrocostus lactone induces apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), leading to the activation of the mitochondrial apoptotic pathway.

G DCL Dehydrocostus Lactone ROS ROS Production DCL->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Mito->Bax upregulates Bcl2 Bcl-2 Mito->Bcl2 downregulates CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Dehydrocostus lactone induces mitochondrial apoptosis.

General Workflow for Sesquiterpenoid Bioactivity Screening

The process of identifying and characterizing bioactive sesquiterpenoids from natural sources typically follows a standardized workflow.

G A Plant Material Collection B Extraction & Fractionation A->B C Isolation & Purification (e.g., HPLC) B->C D Structure Elucidation (NMR, MS) C->D E In Vitro Bioassays (Cytotoxicity, Anti-inflammatory) C->E F Lead Compound Identification D->F E->F G In Vivo Studies F->G H Mechanism of Action Studies F->H

Caption: Workflow for natural product drug discovery.

Conclusion

This comparative guide highlights the therapeutic potential of sesquiterpenoids, with α-eudesmol serving as a representative of the eudesmane class. While α-eudesmol demonstrates moderate cytotoxic and anti-inflammatory activities, other sesquiterpenoids like dehydrocostus lactone and parthenolide exhibit more potent effects in the presented assays. The provided experimental protocols and mechanistic diagrams offer a framework for researchers to design and conduct further comparative studies in the quest for novel drug candidates from natural sources. The structural diversity of sesquiterpenoids continues to be a promising area for the discovery of new therapeutic agents.

Comparative Guide to the Analytical Validation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantitative determination of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid of the eudesmane (B1671778) type. The methods discussed are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact compound are not publicly available, this document synthesizes established validation protocols and performance data from structurally related sesquiterpenoids to provide a robust framework for method development and validation.

The compound this compound has the chemical formula C12H18O2[1]. The validation parameters presented are based on typical performance characteristics observed for the analysis of similar natural products and are in accordance with the International Council for Harmonisation (ICH) guidelines.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like many sesquiterpenoids. Coupled with a Diode-Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing selectivity and aiding in peak purity assessment.

Hypothetical Performance Data

The following table summarizes the expected performance characteristics of a validated HPLC-DAD method for the analysis of this compound, based on data from similar compounds.[2][3][4]

Validation ParameterHPLC-DAD
**Linearity (R²) **> 0.999
Accuracy (Recovery) 95.0 - 105.0%
Precision (RSD%) < 2%
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL
Specificity High (with peak purity analysis)
Detailed Experimental Protocol

Sample Preparation:

  • Accurately weigh 10 mg of the dried plant extract or sample containing the analyte.

  • Extract with 10 mL of methanol (B129727) using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v)[5].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: DAD detection at a wavelength determined by the UV spectrum of this compound (typically around 210-280 nm for similar structures).

Validation Procedure:

  • Linearity: Prepare a series of standard solutions of the analyte at five to seven different concentrations. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing at least six replicates of a sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank matrix and a spiked sample to ensure no interfering peaks at the retention time of the analyte. Peak purity can be assessed using the DAD spectrum.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_validation Data Processing & Validation a Weigh Sample b Solvent Extraction (e.g., Methanol) a->b c Ultrasonication b->c d Centrifugation c->d e Filtration (0.45 µm) d->e f Injection into HPLC System e->f g C18 Reversed-Phase Separation f->g h Diode-Array Detection g->h i Peak Integration & Quantification h->i j Validation Parameter Assessment i->j

Caption: Workflow for HPLC-DAD analysis and validation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like some sesquiterpenoids, derivatization may be necessary to increase volatility and thermal stability. GC-MS offers high sensitivity and selectivity, with the mass spectrometer providing structural information for confident peak identification.

Hypothetical Performance Data

The following table presents the expected performance characteristics for a validated GC-MS method for the analysis of this compound, based on published data for similar analytes.[6][7][8][9]

Validation ParameterGC-MS
**Linearity (R²) **> 0.998
Accuracy (Recovery) 90.0 - 110.0%
Precision (RSD%) < 10%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL
Specificity Very High (based on mass spectra)
Detailed Experimental Protocol

Sample Preparation:

  • Perform a solvent extraction as described for the HPLC method (e.g., with ethyl acetate).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • (If necessary) Reconstitute the residue in a suitable solvent and perform derivatization (e.g., silylation with BSTFA) to increase the volatility of the hydroxyl group.

  • Inject the derivatized or underivatized sample into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Validation Procedure:

  • Linearity: Similar to the HPLC method, analyze a series of standard solutions to construct a calibration curve.

  • Accuracy: Determined through recovery studies using a spiked matrix.

  • Precision: Assessed by calculating the RSD for intra-day and inter-day analyses.

  • LOD and LOQ: Established based on the signal-to-noise ratio or the standard deviation of the baseline noise.

  • Specificity: Confirmed by the unique mass spectrum of the analyte, which provides a high degree of certainty in identification, even in complex matrices.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Data Processing & Validation a Solvent Extraction b Solvent Evaporation a->b c Derivatization (if necessary) b->c d Reconstitution c->d e Injection into GC-MS System d->e f Capillary GC Separation e->f g Mass Spectrometric Detection (EI) f->g h Mass Spectra Analysis & Quantification g->h i Validation Parameter Assessment h->i

Caption: Workflow for GC-MS analysis and validation.

Comparison Summary and Recommendations

FeatureHPLC-DADGC-MS
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and boiling point in a gaseous mobile phase.
Analyte Suitability Suitable for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds (derivatization may be required for others).
Sensitivity Generally good, but can be lower than GC-MS in SIM mode.Very high, especially in SIM mode.
Selectivity Good, enhanced by DAD for peak purity.Excellent, based on unique mass fragmentation patterns.
Sample Throughput Can be faster depending on the chromatographic run time.Run times can be longer due to the temperature program.
Cost & Complexity Generally lower cost and less complex to operate.Higher initial investment and more complex operation and maintenance.

Recommendations:

  • For routine quality control and assays where high sensitivity is not the primary concern, HPLC-DAD offers a robust, reliable, and cost-effective solution. The specificity provided by DAD is often sufficient for unambiguous quantification in many sample matrices.

  • For trace-level quantification, analysis in complex matrices, or when definitive structural confirmation is required, GC-MS is the superior technique. Its high sensitivity and the structural information from mass spectra provide a higher degree of confidence in the results. The need for potential derivatization should be considered in the method development timeline.

Ultimately, the choice of analytical method will depend on the specific requirements of the research or application, including the nature of the sample matrix, the required sensitivity, and available instrumentation.

References

A Comparative Guide to Natural vs. Synthetic 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the source of a chemical entity—be it natural isolation or chemical synthesis—is a critical consideration. This guide provides a comprehensive comparison of naturally sourced versus hypothetically synthesized 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid of interest for its potential biological activities.

This document outlines the known properties of the natural compound, details a plausible synthetic route, and compares the potential purity, biological activity, and impurity profiles of both forms. Experimental protocols for isolation and biological evaluation are also provided to support further research.

Physicochemical and Sourcing Characteristics

This compound is a sesquiterpenoid that has been isolated from the roots of Euphorbia fischeriana. While a total synthesis of this specific compound has not been detailed in peer-reviewed literature, this comparison is based on established principles of natural product chemistry and synthetic organic chemistry.

PropertyNatural this compoundSynthetic this compound (Hypothetical)
Source Roots of Euphorbia fischerianaLaboratory synthesis from commercially available starting materials.
Molecular Formula C₁₂H₁₈O₂C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol 194.27 g/mol
Stereochemistry Typically a single, well-defined stereoisomer due to enzymatic control in biosynthesis.May result in a racemic mixture or a mixture of diastereomers unless a stereoselective synthetic route is employed. Chirality would need to be confirmed.
Purity High purity can be achieved through chromatographic separation, but may contain trace amounts of structurally related natural compounds.Purity is dependent on the success of the synthesis and purification steps. May contain residual reagents, solvents, and synthetic by-products.
Scalability Limited by the availability of the plant source and the yield of the isolation process.Potentially highly scalable, offering a continuous and reproducible supply.

Methodologies: From Plant to Powder

Natural Isolation Workflow

The isolation of this compound from its natural source involves a multi-step extraction and purification process.

G start Dried Roots of Euphorbia fischeriana extraction Solvent Extraction (e.g., Ethanol (B145695)/Methanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate (B1210297) and Water) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 end Purified Natural Compound chromatography2->end

Caption: Workflow for the isolation of natural this compound.

Hypothetical Synthetic Workflow

A plausible synthetic route to this compound could be adapted from established methods for the synthesis of eudesmane (B1671778) sesquiterpenoids. A key challenge in the synthesis would be the stereocontrolled formation of the decalin core and the introduction of the hydroxyl and ketone functionalities.

G start Commercially Available Starting Materials step1 Construction of Decalin Core (e.g., Robinson Annulation) start->step1 step2 Stereoselective Functionalization step1->step2 step3 Introduction of Hydroxyl and Ketone Groups step2->step3 purification Chromatographic Purification step3->purification end Synthetic Compound purification->end

Caption: A generalized workflow for the hypothetical synthesis of this compound.

Comparative Biological Activity

While specific biological activity data for purified this compound is limited, extracts of Euphorbia fischeriana and other eudesmane sesquiterpenoids have demonstrated a range of biological effects, notably anticancer and anti-inflammatory activities.

AspectNatural CompoundSynthetic Compound (Hypothetical)
Anticipated Activity Based on related compounds from Euphorbia fischeriana, potential anticancer and anti-inflammatory properties are expected.The pure, synthetically derived compound with the correct stereochemistry should exhibit identical biological activity to its natural counterpart.
Potential for Variability Biological activity may be influenced by minor, co-eluting natural products, potentially leading to synergistic effects.The presence of synthetic impurities or incorrect stereoisomers could alter the biological profile, potentially leading to reduced activity or off-target effects.

Experimental Protocols

Protocol 1: General Extraction and Isolation of Sesquiterpenoids from Euphorbia fischeriana

  • Extraction: The air-dried and powdered roots of Euphorbia fischeriana (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 72 hours per extraction. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing compounds with similar TLC profiles to the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The test compound (natural or synthetic) is dissolved in DMSO to create a stock solution and then diluted with cell culture medium to various concentrations. The cells are treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Postulated Signaling Pathway Involvement

Eudesmane sesquiterpenoids have been shown to modulate various signaling pathways involved in inflammation and cancer. Based on studies of related compounds, this compound may exert its biological effects through pathways such as the TLR4/NF-κB/MAPK pathway. Experimental validation is required to confirm this for the specific compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway NFkB NF-κB IKK->NFkB Phosphorylates IκB, releasing NF-κB NFkB_IkB NF-κB/IκB NFkB_n NF-κB NFkB->NFkB_n Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->Gene_Expression Eudesmanoid Eudesmane Sesquiterpenoid Eudesmanoid->TLR4 Inhibition

Caption: A potential signaling pathway modulated by eudesmane sesquiterpenoids.

Cross-Validation of Quantification Methods for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bioactive compounds is a cornerstone of reliable research and drug development. This guide provides a comparative analysis of three common analytical methods for the quantification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid of interest. While specific cross-validation data for this compound is not extensively published, this document presents a representative comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) based on established performance characteristics for similar analytes.

Comparative Performance Data

The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes key performance parameters for the three methods, offering a clear comparison to inform your decision-making process.

Performance ParameterMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: GC-MS
Linearity (R²) > 0.999> 0.999> 0.998
Range (µg/mL) 1.0 - 2500.01 - 1000.1 - 150
Accuracy (% Recovery) 98.2% - 101.5%99.0% - 101.2%95.5% - 104.8%
Precision (% RSD)
- Intra-day< 2.0%< 1.5%< 5.0%
- Inter-day< 3.0%< 2.5%< 7.0%
Limit of Detection (LOD) (µg/mL) 0.350.0050.05
Limit of Quantification (LOQ) (µg/mL) 1.00.010.1
Specificity ModerateHighHigh
Run Time (minutes) 201015

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-15 min, 40-80% A; 15-18 min, 80-40% A; 18-20 min, 40% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Sample Preparation: Samples are extracted with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate), filtered, and diluted to the appropriate concentration range.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

  • Sample Preparation: Similar to the HPLC-UV method, with a potential for less sample cleanup due to the high selectivity of MS/MS detection.

Method C: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An initial oven temperature of 150°C, ramped to 280°C.

  • Ionization Mode: Electron Impact (EI).

  • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Derivatization: A derivatization step (e.g., silylation) may be necessary to improve the volatility and thermal stability of the analyte.[1]

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction followed by derivatization.

Mandatory Visualizations

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the cross-validation workflow and a decision-making pathway for method selection.

cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Data Analysis & Comparison cluster_4 Conclusion M1 Method A (e.g., HPLC-UV) V1 Validate Linearity, Accuracy, Precision, LOD, LOQ for Method A M1->V1 M2 Method B (e.g., LC-MS/MS) V2 Validate Linearity, Accuracy, Precision, LOD, LOQ for Method B M2->V2 M3 Method C (e.g., GC-MS) V3 Validate Linearity, Accuracy, Precision, LOD, LOQ for Method C M3->V3 CV Analyze Identical Samples with Validated Methods V1->CV V2->CV V3->CV DA Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) CV->DA C Determine Method Comparability & Potential Bias DA->C Start Start: Method Selection HighSensitivity High Sensitivity & Selectivity Required? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No LCMSMS LC-MS/MS HighSensitivity->LCMSMS Yes VolatileAnalyte Is the Analyte Volatile/Thermally Stable? ComplexMatrix->VolatileAnalyte No ComplexMatrix->LCMSMS Yes GCMS GC-MS VolatileAnalyte->GCMS Yes HPLCUV HPLC-UV VolatileAnalyte->HPLCUV No

References

A Comparative Guide to Purity Assessment of Synthesized 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of synthesized 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid of the eudesmane (B1671778) class. Due to the limited availability of direct experimental data for this specific compound, this document presents generalized protocols and comparative data from structurally related and biologically active eudesmane sesquiterpenoids. This information will serve as a valuable resource for researchers involved in the synthesis, purification, and characterization of this and similar compounds.

Introduction to this compound and its Analogs

This compound is a member of the eudesmane family of sesquiterpenoids, which are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The purity of synthesized compounds is a critical parameter in drug discovery and development to ensure safety and efficacy. This guide compares the analytical techniques used to determine the purity of the target compound with other eudesmane sesquiterpenoids that have established biological profiles.

Alternative Eudesmane Sesquiterpenoids for Comparison:

For the purpose of this guide, we will be comparing the analytical characteristics of this compound with the following well-characterized eudesmane sesquiterpenoids:

  • Epi-eudebeiolide C: A sesquiterpenoid lactone with demonstrated anti-inflammatory activity through the inhibition of the NF-κB signaling pathway.[1][3]

  • Lyratol G (3-keto-eudesm-9β,11-diol): A cytotoxic eudesmane-type sesquiterpenoid found to be active against several cancer cell lines.[2]

  • 6α-hydroxy-eudesm-4(15)-en-1-one: A sesquiterpenoid with moderate cytotoxic activity against human cervical carcinoma (HeLa) cells.[4]

Analytical Methodologies for Purity Assessment

The purity of eudesmane sesquiterpenoids is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed for quantitative purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method is generally suitable for the analysis of hydroxylated eudesmane sesquiterpenoids.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both typically containing 0.1% formic acid to improve peak shape.

  • Gradient Program: A typical gradient might start at 50% B, increasing to 100% B over 30 minutes, followed by a 10-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength between 210-280 nm, selected based on the UV absorbance maximum of the analyte.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Comparative HPLC Data (Representative):

CompoundExpected Retention Time (min)λmax (nm)Purity (%)
This compound15-20 (Estimated)~220-250>95
Epi-eudebeiolide C18.5215>98[3]
Lyratol G16.2230>97[2]
6α-hydroxy-eudesm-4(15)-en-1-one17.8225>96[4]

Note: The retention time for the target compound is an estimation based on its predicted polarity relative to the other compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile by-products from the synthesis.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, with a scan range of m/z 40-500.

  • Sample Preparation: Samples are dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

Comparative GC-MS Data (Predicted Fragmentation):

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound206191, 178, 163, 149, 135, 121, 107, 91
Epi-eudebeiolide C304289, 271, 258, 243, 229, 215, 201, 187
Lyratol G252237, 219, 204, 189, 175, 161, 147, 133
6α-hydroxy-eudesm-4(15)-en-1-one236221, 203, 188, 175, 161, 147, 133, 119

Note: The fragmentation patterns are predicted based on the general fragmentation rules for eudesmane sesquiterpenoids and may vary depending on the instrument and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and confirmation of the synthesized compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Techniques: Standard ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments should be performed.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

Comparative NMR Data (Representative Chemical Shifts in CDCl₃):

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compoundSignals for olefinic, methine, methylene, and methyl protons are expected. The hydroxyl proton will likely appear as a broad singlet.Signals for carbonyl, olefinic, hydroxyl-bearing, and aliphatic carbons are expected.
Epi-eudebeiolide C6.72 (d, H-3), 5.81 (d, H-2), 3.03 (dd, H-6α), 1.82 (d, H₃-13), 1.41 (s, H₃-15), 1.36 (s, H₃-14)[3]200-210 (C=O), 170-180 (lactone C=O), 120-160 (olefinic C), 70-90 (oxygenated C)[3]
Lyratol GCharacteristic signals for olefinic protons and methyl groups.[2]~210 (C=O), 70-80 (hydroxyl-bearing C)[2]
6α-hydroxy-eudesm-4(15)-en-1-one4.88 (s, H-15a), 4.67 (s, H-15b), 4.01 (t, H-6), 1.02 (s, H₃-14)[4]212.3 (C-1), 150.1 (C-4), 108.9 (C-15), 75.9 (C-6)[4]

Note: Specific chemical shifts for the target compound are not available and would need to be determined experimentally.

Visualizing the Analytical Workflow and Biological Context

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of the purity assessment process and the potential biological relevance of the target compound.

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Assessment cluster_results Results & Decision Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Purification HPLC HPLC (Quantitative Purity) Crude_Product->HPLC GCMS GC-MS (Volatile Impurities) Crude_Product->GCMS NMR NMR (Structural Confirmation) Crude_Product->NMR Purity_Check Purity > 95%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Further_Purification Further Purification Purity_Check->Further_Purification No Proceed Proceed to Biological Assays Purity_Check->Proceed Yes

Caption: Workflow for the purity assessment of synthesized compounds.

Potential Signaling Pathway Inhibition

Given that some eudesmane sesquiterpenoids exhibit anti-inflammatory effects by inhibiting the NF-κB pathway, this is a plausible mechanism to investigate for this compound.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Eudesmanoid Eudesmane Sesquiterpenoid Eudesmanoid->IKK Inhibition

References

Safety Operating Guide

Personal protective equipment for handling 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of the broader chemical class of sesquiterpenoids and general best practices for handling potentially cytotoxic and sensitizing substances in a laboratory setting.

Core Safety Principles

This compound belongs to the class of sesquiterpenoids. Some compounds in this class, particularly sesquiterpene lactones, are known to be skin sensitizers and can cause allergic contact dermatitis[1][2][3]. Due to its potential bioactivity, it is prudent to handle this compound as a potentially cytotoxic agent. Therefore, minimizing exposure through all routes (inhalation, skin contact, and ingestion) is paramount.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Handling Small Quantities (mg scale) in a Ventilated Enclosure Safety glasses with side shieldsNitrile gloves, Lab coatNot generally required if handled in a certified chemical fume hood
Handling Larger Quantities or outside a Ventilated Enclosure Chemical splash goggles or a face shieldNitrile gloves, Long-sleeved lab coat, Disposable sleevesAn N95 or higher rated respirator should be considered, especially if aerosols or dust may be generated
Weighing of Powdered Compound Chemical splash gogglesNitrile gloves, Lab coatUse of a ventilated balance enclosure or a chemical fume hood is strongly recommended. If not available, an N95 respirator is advised to prevent inhalation of fine particles[4]
Spill Cleanup Chemical splash goggles and face shieldDouble-gloving with nitrile gloves, Chemical-resistant apron or coverallsN95 or higher rated respirator

PPE_Selection_Workflow

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is essential to minimize risk.

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure a spill kit appropriate for cytotoxic compounds is readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

  • Handling :

    • Always wear the appropriate PPE as outlined in the table above.

    • When handling the solid compound, use techniques that minimize dust generation, such as careful scooping instead of pouring.

    • For solutions, avoid splashes and aerosol formation.

    • Work with the smallest quantities necessary for the experiment.

  • Post-Handling :

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Remove PPE carefully to avoid contaminating skin and clothing. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All materials contaminated with this compound, including excess compound, contaminated labware (e.g., pipette tips, vials), and used PPE, must be segregated as hazardous chemical waste.

  • Containerization :

    • Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.

    • Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

    • Label all waste containers with "Hazardous Waste," the chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage : Store waste containers in a designated and secure satellite accumulation area until they are collected by a licensed chemical waste disposal contractor.

  • Institutional Guidelines : Always follow your institution's specific procedures for hazardous waste disposal. Contact your EHS office for guidance.

Safe_Handling_Disposal_Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.